(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-11)9-10-4/h1,11H,2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVPCLYQVMRTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446742 | |
| Record name | [3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169213-73-4 | |
| Record name | [3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: Core Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs to provide estimated properties and detailed synthetic protocols. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
Direct experimental data for this compound is not extensively published. However, by examining its structural analogs, particularly (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol and other trifluoromethyl-substituted pyrazoles, we can infer its likely properties. The trifluoromethyl group significantly influences the compound's electronics and lipophilicity.[1]
Table 1: Estimated Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Estimated) | (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol[2] | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[3][4] |
| Molecular Formula | C₅H₅F₃N₂O | C₆H₇F₃N₂O | C₅H₅F₃N₂O |
| Molecular Weight | 180.10 g/mol | 194.13 g/mol | 166.10 g/mol |
| CAS Number | Not readily available | 949898-58-2[2] | 122431-37-2[4] |
| Appearance | Likely a solid | Information not available | Crystalline solid |
| Melting Point | Information not available | Information not available | 172-178 °C |
| Boiling Point | Information not available | Information not available | Information not available |
| pKa | Estimated 9-10 (pyrazole NH), 14-15 (methanol OH) | Estimated 14-15 (methanol OH) | Information not available |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Information not available | Information not available |
Note: The pKa of the pyrazole ring nitrogen is estimated based on the known pKa of pyrazole (pKa of the conjugate acid is ~2.5, meaning the pyrazole itself is a weak base) and the electron-withdrawing effect of the trifluoromethyl group, which would decrease the basicity (increase the pKa of the conjugate acid). The pKa of the methanol hydroxyl group is estimated to be similar to other simple alcohols.
Synthesis of this compound
A likely synthetic route to this compound involves the cyclocondensation of a trifluoromethyl-substituted β-dicarbonyl compound with hydrazine, followed by reduction of a resulting ester or aldehyde functional group. A plausible multi-step synthesis is outlined below.
Proposed Synthetic Pathway
The synthesis can be envisioned to start from ethyl 4,4,4-trifluoroacetoacetate, a common building block for trifluoromethylated pyrazoles.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the synthesis of similar pyrazole derivatives.[5][6]
Step 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C and add a solution of ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Drug Development Potential
Pyrazoles are a well-established class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8] The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
While specific biological data for this compound is not available, its structural features suggest potential for biological activity. The pyrazole core provides a scaffold for interaction with various enzymes and receptors, and the trifluoromethyl group can improve its pharmacokinetic profile. The methanol group offers a potential site for further functionalization to modulate activity and selectivity.
Caption: Logical relationship between structural features and potential biological relevance.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on related compounds, caution should be exercised. For instance, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is classified as acutely toxic if swallowed and causes skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for a technical audience. The information provided, particularly regarding physical and chemical properties, is largely based on estimations from related compounds due to a lack of direct experimental data for this compound. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. mdpi.com [mdpi.com]
- 2. 949898-58-2|(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol|BLD Pharm [bldpharm.com]
- 3. shykchem.com [shykchem.com]
- 4. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: Structure, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl-pyrazole scaffold is a key feature in several approved pharmaceuticals, highlighting the potential of this structural motif. This document will cover the chemical structure, analytical characterization, plausible synthetic routes, and the biological context of this compound, with a focus on providing practical information for researchers in the field.
While specific experimental data for this compound is limited in publicly available literature, this guide will leverage data from closely related and well-characterized analogs, particularly its N-methylated counterpart, to provide a robust analytical profile.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 5-position. The trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.
Chemical Structure:
Technical Guide: (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The target compound, (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, is not readily found in major chemical databases with a registered CAS number. This guide provides data on this compound where available, alongside comprehensive information on its closely related and more extensively documented N-substituted analogs. All data should be carefully cross-referenced to the specific analog it pertains to.
Chemical Identity and Physical Properties
While a specific CAS number for the parent compound this compound remains elusive in public databases, several of its N-substituted derivatives are well-characterized. These analogs serve as valuable reference points for understanding the physicochemical properties of this class of compounds. The data for these analogs is summarized below.
Table 1: Physicochemical Properties of this compound Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reference(s) |
| (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | 949898-58-2 | C₆H₇F₃N₂O | 180.13 | - | [1] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 | C₅H₅F₃N₂O | 166.10 | Crystals | [2] |
| (1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | 218631-47-1 | C₁₂H₁₁F₃N₂O₂ | 272.22 | - | [3] |
| [2-Methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | 639784-65-9 | C₁₂H₁₁F₃N₂O | 256.22 | - | |
| [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | 318469-22-6 | C₁₂H₁₁F₃N₂O₂ | 272.22 | - | [4] |
Experimental Protocols: Synthesis of Trifluoromethyl-Substituted Pyrazoles
The synthesis of trifluoromethyl-substituted pyrazoles can be achieved through several established methodologies. A general and widely applicable approach involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.
General Synthesis of 1,3,5-Substituted Pyrazoles
A common route to trifluoromethylated pyrazoles involves the reaction of a trifluoroacetylated acetylene or a similar 1,3-dicarbonyl precursor with a substituted hydrazine. The regioselectivity of this reaction can often be controlled by the choice of solvent and reaction conditions.
Example Protocol: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol is based on the synthesis of a constitutional isomer and provides a relevant example of pyrazole ring formation.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Aqueous methyl hydrazine (40% w/w)
-
Sulfuric acid (96% w/w) or Acetic acid
-
Water
-
Ethanol (optional, as solvent)
Procedure:
-
To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate, an acidic catalyst such as sulfuric acid or acetic acid is added.
-
The mixture is heated to a temperature ranging from 80 to 95 °C.
-
Aqueous methyl hydrazine is then added dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, the reaction mixture is stirred at the elevated temperature for a period of 2 to 5 hours to ensure complete cyclization.
-
Following the reaction, water is added, and the product is isolated. This can be achieved by distillation to remove any volatile byproducts and solvents, followed by cooling to induce crystallization.
-
The crystallized product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of trifluoromethyl-pyrazoles.
Biological Activity and Potential Applications
Trifluoromethyl-substituted pyrazole derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[3][5][6] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[7]
Enzyme Inhibition
Many trifluoromethyl-pyrazole derivatives have been investigated as potent enzyme inhibitors. For example, certain analogs have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[8][9]
Conceptual Pathway of COX Inhibition
Caption: Inhibition of prostaglandin synthesis via COX enzyme by pyrazole derivatives.
Antibacterial Activity
Several studies have highlighted the potential of trifluoromethyl-phenyl substituted pyrazole derivatives as effective antimicrobial agents, particularly against Gram-positive bacteria.[2][3] Some of these compounds have demonstrated the ability to inhibit the growth of antibiotic-resistant strains and prevent the formation of biofilms.[2] Investigations into their mechanism of action suggest that they may have a broad range of inhibitory effects on bacterial cellular functions.[1][2]
Experimental Workflow for Antibacterial Screening
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation | AVESİS [avesis.gazi.edu.tr]
An In-depth Technical Guide to the Synthesis Precursors of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Introduction
(3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol is a key fluorinated building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules.[1] This guide provides a comprehensive overview of the primary synthetic precursors and pathways leading to this compound, tailored for researchers and professionals in organic synthesis and drug discovery.
Core Synthetic Strategies
The synthesis of this compound predominantly relies on two strategic approaches. The most common method involves the construction of the pyrazole ring from acyclic precursors, followed by the reduction of a C5-carbonyl group. An alternative strategy involves the functionalization of a pre-existing 3-(trifluoromethyl)-1H-pyrazole core.
Strategy 1: Ring Construction from Acyclic Precursors
This bottom-up approach is the most widely documented and typically begins with a trifluoromethyl-containing β-ketoester. The core of this strategy is the cyclocondensation reaction with a hydrazine source to form the pyrazole ring, which already bears a functional handle at the C5 position suitable for conversion to the hydroxymethyl group.
The primary precursor for this pathway is Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) . Its reaction with hydrazine hydrate leads to the formation of 3-(trifluoromethyl)-1H-pyrazol-5-ol, a key intermediate. This pyrazolol can then be converted to the target alcohol. A more direct route involves the synthesis of a pyrazole-5-carboxylic acid derivative, which is then reduced.
Caption: Pathway 1: Synthesis via Cyclocondensation of ETFAA.
Strategy 2: C5-Functionalization of 3-(Trifluoromethyl)-1H-pyrazole
This approach begins with the parent heterocycle, 3-(trifluoromethyl)-1H-pyrazole, and introduces the required hydroxymethyl group at the C5 position. This is typically achieved through metallation followed by quenching with an appropriate electrophile.
This strategy requires the synthesis of the starting pyrazole, which can be achieved through various methods, including the reaction of trifluoroacetylated acetylenes with hydrazines.[2] The subsequent functionalization often involves a direct ortho-metalation (DoM) or halogen-lithium exchange, followed by reaction with carbon dioxide (to form a carboxylic acid) or formaldehyde.
Caption: Pathway 2: Synthesis via C5-Functionalization.
Key Precursors and Their Synthesis
3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1)
This is the most direct precursor to the target alcohol via reduction.[3][4] Its synthesis is a crucial step in the overall pathway.
-
Synthesis Method: The primary route involves the cyclocondensation of a derivative of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with hydrazine. While direct synthesis details are sparse in the provided results, analogous reactions to form the N-methylated version are well-documented and provide a clear procedural basis.[5][6]
3-(Trifluoromethyl)-1H-pyrazol-5-ol
This compound, which exists in tautomeric equilibrium with 3-(trifluoromethyl)-1H-pyrazolidin-5-one, is formed from the direct condensation of ETFAA and hydrazine hydrate. It serves as a versatile intermediate.
-
Synthesis Method: The reaction between ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and a hydrazine source is a common method for producing pyrazolones.[6][7] While many documented procedures use methylhydrazine to produce N-methylated pyrazolones for agrochemical applications like pyroxasulfone, the use of hydrazine hydrate follows the same mechanism to yield the N-H pyrazolol.[6]
Quantitative Data from Analogous Syntheses
The following table summarizes reaction data for the synthesis of N-methylated pyrazole precursors, which are structurally analogous to the N-H precursors required for the target molecule. The conditions and yields provide a strong benchmark for the synthesis of the non-methylated counterparts.
| Product | Starting Materials | Key Conditions | Yield | Selectivity (3-CF3:5-CF3) | Reference |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | ETFAA, 40% aq. Methylhydrazine, Sulfuric acid (cat.) | 85°C, 2.5 hours total reaction time | 87.5% | 99.2 : 0.8 | [5] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | ETFAA, 40% aq. Methylhydrazine | 90-94°C, >2 hours reaction time | 72.4% | 98.1 : 1.9 | [6] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | ETFAA, aq. Methylhydrazine, Acetic acid | Add methylhydrazine at 10°C, stir at RT for 1h, then 80°C for 5h | 86.5% | 96 : 4 | [6][7] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Diethyl oxalate, 2-pentanone, ETFAA, Methyl hydrazine | Not specified | 45-50% | 85-90% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-ol (Analogous Procedure)
This protocol is adapted from a patented method for the synthesis of the N-methyl analogue.[5] The substitution of methylhydrazine with hydrazine hydrate is the key modification to produce the desired N-H pyrazole.
-
Reactor Setup: Charge a stirred glass reactor with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and a catalytic amount of sulfuric acid (e.g., 0.09 eq).
-
Heating: Heat the mixture to 85°C.
-
Reagent Addition: Add an aqueous solution of hydrazine hydrate (~40% w/w, 1.1 eq) dropwise over a period of 30 minutes, maintaining the reaction temperature at 85°C.
-
Reaction: Stir the resulting mixture for an additional 2 hours at 85°C.
-
Workup and Isolation: Cool the reaction mixture to 10°C to induce crystallization.
-
Filtration: Collect the crystallized material by filtration, wash thoroughly with cold water, and dry under vacuum at ~60°C to yield the product.
Protocol 2: Reduction of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic Acid to this compound (General Procedure)
This is a general procedure for the reduction of a carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).[3]
-
Reactor Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH4, ~2-3 eq) in a suitable anhydrous solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension. Control the addition rate to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physical and Chemical Properties of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol and Its Analogs
Disclaimer: Extensive literature searches did not yield specific physical, chemical, or experimental data for the compound (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol . The information presented in this document pertains to structurally similar compounds, primarily its N-methylated analog, (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (CAS No: 949898-58-2) , and other related pyrazole derivatives. The data for these analogs is provided to offer insights into the likely properties of the target compound, but it should be noted that the presence of a methyl group on the pyrazole nitrogen can significantly influence its physical and chemical characteristics.
Introduction to Trifluoromethyl-Substituted Pyrazoles
Trifluoromethyl-substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these scaffolds valuable in drug design. The pyrazole ring itself is a versatile pharmacophore found in numerous approved drugs. This guide focuses on the properties of pyrazole derivatives carrying both a trifluoromethyl group and a methanol substituent, which can serve as a key synthetic handle for further functionalization.
Physicochemical Properties of Related Pyrazole Derivatives
Quantitative data for close analogs of this compound are summarized below. It is crucial to interpret this data with the understanding that these are different molecules. For instance, the N-methylation in (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol eliminates the possibility of N-H tautomerism and hydrogen bonding at that position, which would affect properties like melting point, boiling point, and solubility compared to the N-unsubstituted analog.
| Property | (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 3-(Trifluoromethyl)pyrazole |
| CAS Number | 949898-58-2[1] | Not Available | 122431-37-2[2][3][4] | 20154-03-4 |
| Molecular Formula | C6H7F3N2O | C12H11F3N2O[5] | C5H5F3N2O[2][4] | C4H3F3N2 |
| Molecular Weight | Not specified, but calculable | 256.22 g/mol [5] | 166.10 g/mol [2] | 136.08 g/mol |
| Melting Point | Not Available | Not Available | 177-179 °C[6] | 45-47 °C |
| Boiling Point | Not Available | 455.2 °C (predicted)[5] | Not Available | 70 °C / 2 mmHg |
| Physical State | Not specified | White solid[5] | Light yellow solid[6] | Solid |
| Solubility | Not specified | Soluble in methanol, ethanol, DMSO[5] | Not specified | Not specified |
Experimental Protocols: Synthesis and Characterization
While a specific protocol for the synthesis of this compound is not available, a general and plausible synthetic route can be inferred from the synthesis of related trifluoromethyl-pyrazole derivatives. A common method involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent.
General Synthesis of a Trifluoromethyl-Substituted Pyrazole Ring:
A widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. For a 3-trifluoromethyl-pyrazole, a key starting material would be a trifluoromethyl-substituted 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-(hetero)aryl-1,3-butanedione.
Example Protocol for a Related Compound (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol): [7]
A patented method for the synthesis of the related compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[7]
-
Reaction Setup: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and aqueous sulfuric acid (0.09 eq) are placed in a reactor and heated to 85 °C.
-
Addition of Hydrazine: An aqueous solution of methylhydrazine (1.11 eq) is added over a period of 30 minutes, maintaining the temperature at 85 °C.
-
Reaction: The mixture is stirred for 2 hours at the same temperature.
-
Workup and Isolation: Water is added, and a distillation is performed to remove byproducts. The reaction mixture is then cooled to 10 °C to induce crystallization. The solid product is collected by filtration, washed with water, and dried under vacuum.
To obtain the target methanol derivative, a multi-step synthesis would be required, likely involving the formation of a pyrazole with a precursor functional group at the 5-position (e.g., an ester or a carboxylic acid) followed by reduction.
Characterization of Trifluoromethyl-Pyrazoles:
The characterization of these compounds typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to identify the protons on the pyrazole ring and the methanol group.
-
¹³C NMR provides information about the carbon skeleton.
-
¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy: Used to identify functional groups, such as the O-H stretch of the alcohol and C-F stretches of the trifluoromethyl group.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula.
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for synthesizing and characterizing a substituted pyrazole derivative.
Caption: General workflow for the synthesis and characterization of pyrazole derivatives.
Potential Signaling Pathways and Biological Activity
While no biological data is available for the specific target compound, trifluoromethyl-pyrazole derivatives are known to exhibit a range of biological activities. For instance, some related structures have shown anti-inflammatory and anti-tumor properties in vitro.[5] Pyrazole-containing compounds are known to act as inhibitors of various enzymes, such as cyclooxygenases (COXs) and kinases. The specific biological activity would be highly dependent on the full substitution pattern of the molecule. Any investigation into the biological effects of this compound would need to begin with in vitro screening against relevant biological targets.
Caption: A logical progression for investigating the biological activity of a novel compound.
References
- 1. 949898-58-2|(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [shykchem.com]
- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]
- 5. Buy [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol [smolecule.com]
- 6. fishersci.com [fishersci.com]
- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel heterocyclic compound, (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol. While direct experimental data for this specific molecule is not extensively available in public literature, this document compiles and extrapolates information from closely related analogues to offer a predictive but scientifically grounded resource for researchers in medicinal chemistry and drug discovery.
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound based on data from analogous compounds. These values serve as a benchmark for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.7 | s | 1H | H4 (pyrazole ring) |
| ~4.7 | s | 2H | CH₂ OH |
| ~5.0 (broad) | s | 1H | CH₂OH |
| ~13.0 (broad) | s | 1H | NH (pyrazole ring) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 (q, JCF ≈ 37 Hz) | C3 (pyrazole ring) |
| ~140 | C5 (pyrazole ring) |
| ~121 (q, JCF ≈ 268 Hz) | C F₃ |
| ~105 | C4 (pyrazole ring) |
| ~55 | C H₂OH |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol), N-H stretch (pyrazole) |
| 3150-3100 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |
| 1100-1000 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-H₂O]+ | Loss of water |
| [M-CH₂OH]+ | Loss of hydroxymethyl group |
| [M-CF₃]+ | Loss of trifluoromethyl group |
Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, adapted from established methodologies for the synthesis of substituted pyrazoles.
Synthesis of this compound
This proposed synthesis involves the condensation of a trifluoromethyl-containing β-diketone with hydrazine, followed by reduction of the resulting ester or carboxylic acid.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Sodium borohydride or Lithium aluminum hydride
-
Diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reduction to this compound:
-
Suspend sodium borohydride (or lithium aluminum hydride for the carboxylic acid) in dry THF in a separate flask under an inert atmosphere.
-
Dissolve the synthesized ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in dry THF and add it dropwise to the reducing agent suspension at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed using the spectroscopic techniques outlined above (¹H NMR, ¹³C NMR, IR, and MS).
Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
An In-depth Technical Guide on the Solubility and Stability of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative solubility and stability data for (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol are limited. This guide provides an in-depth overview based on the general properties of trifluoromethyl-substituted pyrazole derivatives and established methodologies for the characterization of small molecules. The experimental protocols described are standardized procedures widely used in the pharmaceutical industry.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a hydroxymethyl group. The pyrazole scaffold is a common motif in medicinal chemistry, known for a wide spectrum of biological activities.[1] The trifluoromethyl group is a key functional group in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]
Understanding the solubility and stability of this molecule is paramount for its successful application in drug discovery and development. These properties are critical for ensuring reliable results in biological assays, developing suitable formulations for in vivo studies, and predicting the compound's shelf-life and degradation pathways. This document serves as a technical guide to the anticipated solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.
Physicochemical Properties
The physicochemical properties of this compound can be inferred from its structure and comparison with analogous compounds.
| Property | Predicted/Inferred Value or Characteristic | Rationale and References |
| Molecular Formula | C₅H₅F₃N₂O | Based on chemical structure. |
| Molecular Weight | 182.10 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white solid. | Based on similar pyrazole derivatives.[4] |
| Melting Point | Not available. | Data for a similar compound, 3-Methyl-5-(trifluoromethyl)pyrazole, is 88-90 °C. |
| pKa | The pyrazole ring is weakly basic (pKa of pyrazole is ~2.5). The hydroxyl group is weakly acidic. | The trifluoromethyl group is electron-withdrawing, which would decrease the basicity of the pyrazole ring.[1] |
| LogP | Not available. | The trifluoromethyl group generally increases lipophilicity.[2] |
Solubility
The solubility of a compound is a critical factor that influences its absorption, distribution, and overall bioavailability. The presence of both a polar hydroxymethyl group and a lipophilic trifluoromethyl group suggests that this compound will exhibit moderate solubility in a range of solvents.
Expected Solubility Profile
Based on the properties of similar pyrazole-containing molecules, the following solubility profile is anticipated:
-
Aqueous Solubility : Likely to be limited. While the pyrazole ring and hydroxymethyl group can engage in hydrogen bonding with water, the trifluoromethyl group is hydrophobic. The overall aqueous solubility is expected to be low to moderate. For comparison, 4-nitro-1H-pyrazole has limited water solubility.[5]
-
Organic Solvents : Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone.[4][6] This is due to the ability of these solvents to solvate both the polar and non-polar regions of the molecule.
Qualitative Solubility Table
The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents.
| Solvent | Predicted Solubility |
| Water | Sparingly Soluble |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| Dichloromethane | Moderately Soluble |
| Ethyl Acetate | Moderately Soluble |
| Hexane | Insoluble |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols should be followed. The two most common types of solubility assays in drug discovery are kinetic and thermodynamic solubility assays.[7]
This high-throughput method is used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[8][9][10]
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[8]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solutions using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[7]
-
Direct UV/LC-MS Analysis: After incubation, filter the solutions to remove any precipitate.[11] Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or by LC-MS against a standard curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
This method measures the equilibrium solubility of a compound, which is considered its "true" solubility.[12][13]
Objective: To determine the saturation concentration of a compound in a given solvent at equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS, or other buffers) in a vial.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Separation of Solid: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve of known concentrations.[14]
-
Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Visualization of Solubility Testing Workflow
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Buy [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol [smolecule.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. evotec.com [evotec.com]
Biological activity of trifluoromethylated pyrazole derivatives.
An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and agrochemical research.[1][2][3][4] Their versatile structure allows for a wide range of biological activities.[2][3] The introduction of a trifluoromethyl (CF₃) group into the pyrazole scaffold has been a particularly fruitful strategy in drug design.[5][6][7][8] This is because the CF₃ group can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4][8] Consequently, trifluoromethylated pyrazole derivatives have demonstrated a broad spectrum of potent pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and insecticidal activities.[1][2][5][9][10] This guide provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Antimicrobial Activity
Trifluoromethylated pyrazole derivatives have emerged as potent agents against a variety of bacterial pathogens, including antibiotic-resistant strains.[5][6]
Antibacterial Efficacy
Numerous studies have demonstrated the efficacy of these compounds, particularly against Gram-positive bacteria. For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[5][6] One of the most potent compounds in a reported series, a dichloro-substituted derivative, effectively inhibited the growth of S. aureus.[5][6] Another derivative with a trifluoromethyl substitution exhibited a low Minimum Inhibitory Concentration (MIC) value of 3.12 μg/mL against an MRSA strain.[5][6] Similarly, 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles have shown strong activity against Gram-positive strains, with a 4-isopropyl aniline derivative inhibiting S. aureus with MIC values ranging from 1 to 2 µg/mL.[8]
Biofilm Inhibition and Eradication
Beyond inhibiting planktonic growth, these compounds are effective against bacterial biofilms, which are notoriously difficult to treat. Specific N-(trifluoromethyl)phenyl substituted pyrazoles not only prevent the formation of biofilms by MRSA and Enterococcus faecalis but also eradicate pre-formed biofilms, in some cases more effectively than the antibiotic vancomycin.[5][6]
Quantitative Data for Antimicrobial Activity
| Compound Class | Target Organism | MIC (μg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | 3.12 | [5][6] |
| N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | 6.25 | [5][6] |
| 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | S. aureus | 1 - 2 | [8] |
| 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | S. aureus | 2 | [8] |
Anticancer Activity
The trifluoromethyl-pyrazole scaffold is a privileged structure in the design of novel anticancer agents, targeting various mechanisms to induce cancer cell death.[11][12]
Cytotoxicity and Antiproliferative Effects
These derivatives have shown significant cytotoxicity against a range of human cancer cell lines. For example, hybrid analogues of combretastatin A-4 (CA-4) and trifluoromethyl-pyrazole were synthesized and evaluated for their antiproliferative activity in MCF-7 breast cancer cells.[10][11][13][14] One analog, C-23, was found to be the most potent, also showing pronounced cytotoxicity against HeLa, B16F10, and multidrug-resistant EMT6/AR1 mammary tumor cells.[10][13][14] Another study on pyrazole derivatives against the triple-negative breast cancer cell line MDA-MB-468 found that compound 3f had a significant inhibitory response, with an IC₅₀ value of 14.97 μM after 24 hours.[15]
Mechanism of Action
A primary mechanism of action for many anticancer trifluoromethylated pyrazoles is the inhibition of tubulin polymerization.[10][11][13][14] The potent compound C-23, for instance, depolymerized interphase microtubules, disrupted the formation of the mitotic spindle, and arrested MCF-7 cells in mitosis, ultimately leading to cell death.[10][13][14] It was found to bind to the colchicine binding site on tubulin.[10][13][14] Other derivatives may exert their effects by targeting signaling pathways like ERK/MAPK or inhibiting cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[1][11]
Quantitative Data for Anticancer Activity
| Compound Class | Cell Line | IC₅₀ (μM) | Reference |
| Pyrazole-based Cu(II) complex | MCF-7 | 20.70 | [11] |
| Pyrazolone-pyrazole derivative | MCF-7 | 16.50 | [11] |
| 1,3-diaryl-5-(trimethoxyphenyl)-pyrazole | MDA-MB-468 | 14.97 (at 24h) | [15] |
| 1,3-diaryl-5-(trimethoxyphenyl)-pyrazole | MDA-MB-468 | 6.4 (at 48h) | [15] |
| S-substituted-1,3,4-oxadiazole-pyrazole | MCF-7 | 15.54 | [3] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 | 81.48 | [16][17] |
Anti-inflammatory Activity
Trifluoromethylated pyrazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[9][18]
Inhibition of Cyclooxygenase (COX) Enzymes
Many pyrazole-based compounds function as nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[19][20] A series of 3-trifluoromethylpyrazoles were found to be effective anti-inflammatory agents, with some exhibiting 62-76% inhibition in the carrageenan-induced rat paw edema assay, comparable to the standard drug indomethacin (78% inhibition).[9] Molecular docking studies suggest these compounds bind effectively to the active site of the COX-2 enzyme.[9]
In Vivo Efficacy
In vivo studies have confirmed the anti-inflammatory potential of these compounds. Acute and chronic administration of certain 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives produced a significant antinociceptive (pain-relieving) effect in a rat model of adjuvant-induced arthritis.[18]
Quantitative Data for Anti-inflammatory Activity
| Compound Class | Assay | Result (% Inhibition) | Reference |
| 3-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | 62 - 76% | [9] |
| 1,3,4,5-tetrasubstituted pyrazole | Protein denaturation | 93.80% | [1] |
| Thiophene–pyrazole hybrid | Edema inhibition | 78.9 - 96% | [1] |
Insecticidal and Acaricidal Activity
In the field of agrochemicals, trifluoromethylated pyrazoles are valued for their potent insecticidal and acaricidal properties.
Efficacy Against Pests
Novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have shown good insecticidal activities against lepidopteran pests such as Plutella xylostella (diamondback moth) and Mythimna separata.[21] Compounds 6b and 6e from one study demonstrated 100% insecticidal activity against P. xylostella at a concentration of 200 µg/mL.[21] Other derivatives containing a 5-trifluoromethylpyridyl moiety also exhibited moderate to good insecticidal activities against P. xylostella and Aphis craccivora, with some compounds achieving 100% mortality at 200 µg/mL.[22]
Mechanism of Action
A key target for many pyrazole-based insecticides is the ryanodine receptor (RyR), a crucial component of calcium release channels in insect muscle cells.[21] The commercial insecticide chlorantraniliprole, a pyrazole-5-carboxamide, acts on these receptors.[21] The development of new trifluoromethylated pyrazole derivatives often builds upon this established mechanism.
Quantitative Data for Insecticidal Activity
| Compound Class | Target Pest | Concentration | Mortality (%) | Reference |
| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | P. xylostella | 200 µg/mL | 100% | [21] |
| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C. pipiens pallens | 2 µg/mL | 100% | [21] |
| 5-(trifluoromethyl)pyridyl pyrazole oxime | P. xylostella | 200 µg/mL | 100% | [22] |
| 5-(trifluoromethyl)pyridyl pyrazole oxime | A. craccivora | 200 µg/mL | 100% | [22] |
Experimental Protocols
General Synthesis of 3-Trifluoromethylpyrazoles
A common method for synthesizing 3-trifluoromethylpyrazoles involves the condensation of trifluoromethyl-β-diketones with a suitable hydrazine derivative.[9]
-
Reaction Setup: A mixture of a trifluoromethyl-β-diketone (1.0 eq) and a hydrazino derivative (e.g., 2-hydrazino-4,6-dimethylpyrimidine, 1.0 eq) is prepared in a solvent such as absolute ethanol.
-
Reaction Condition: The reaction mixture is refluxed for a specified period (e.g., 6-8 hours).
-
Work-up: The solvent is evaporated under reduced pressure. The resulting residue is then triturated with a non-polar solvent like n-hexane.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired trifluoromethylated pyrazole.[9]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the antiproliferative activity of compounds against cancer cell lines.[10][13]
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.
-
Measurement: The absorbance is read on a plate reader at a wavelength of approximately 515 nm. The IC₅₀ value is calculated as the concentration that causes 50% inhibition of cell growth.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute anti-inflammatory activity.[9]
-
Animal Grouping: Rats are divided into control, standard (e.g., indomethacin-treated), and test groups.
-
Compound Administration: The test compounds or standard drug are administered orally or intraperitoneally at a specific dose.
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizations
Caption: General experimental workflow from synthesis to lead identification.
Caption: Inhibition of the COX-2 pathway by trifluoromethylated pyrazoles.
Caption: Structure-Activity Relationship (SAR) concept map.
Conclusion
The incorporation of a trifluoromethyl group into the pyrazole nucleus is a highly effective strategy for the development of potent and diverse biologically active molecules. These compounds have demonstrated significant promise as antimicrobial agents capable of combating resistant bacteria and biofilms, as anticancer drugs targeting critical cellular machinery like tubulin, as anti-inflammatory agents through COX enzyme inhibition, and as effective agrochemicals for pest control. The data clearly indicates that strategic modifications to the pyrazole core can fine-tune activity and selectivity. Further research into the structure-activity relationships and mechanisms of action of these versatile compounds will undoubtedly lead to the development of new and improved therapeutic agents and crop protection solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 20. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. html.rhhz.net [html.rhhz.net]
- 22. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, arising from its unique physicochemical properties and synthetic tractability, has propelled it into the limelight of drug discovery and development. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, biological activities, and its role as a privileged scaffold in a multitude of FDA-approved therapeutics. We will delve into the quantitative aspects of its bioactivity, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways modulated by pyrazole-containing drugs.
The Pyrazole Scaffold: Structure and Physicochemical Properties
The pyrazole ring is characterized by a planar, aromatic system with six delocalized π-electrons.[1] The presence of two nitrogen atoms imparts distinct properties: one nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like and can serve as a hydrogen bond acceptor. This amphiprotic nature, coupled with its ability to engage in various non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, makes the pyrazole moiety an exceptional pharmacophore for interacting with diverse biological targets.[2] Furthermore, the pyrazole ring is relatively stable to metabolic degradation and can be readily substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties of drug candidates.
Synthesis of the Pyrazole Core
The construction of the pyrazole ring can be achieved through various synthetic strategies, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This versatile method allows for the synthesis of a wide array of substituted pyrazoles.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a general and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of a chalcone with phenylhydrazine.
Materials:
-
Substituted chalcone (1,3-diaryl-2-propen-1-one) (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of the substituted chalcone (1.0 eq) and phenylhydrazine (1.1 eq) is taken in a round-bottom flask.
-
Glacial acetic acid is added to the flask to serve as the solvent and catalyst.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into crushed ice with constant stirring.
-
The solid product that precipitates out is collected by filtration and washed thoroughly with cold water.
-
The crude product is then recrystallized from ethanol to afford the pure 1,3,5-trisubstituted pyrazole derivative.
Characterization: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activities of Pyrazole-Containing Compounds
The pyrazole scaffold is associated with a broad spectrum of biological activities, a testament to its ability to interact with a wide range of biological targets. These activities include:
-
Anti-inflammatory and Analgesic: Inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer: Targeting various protein kinases involved in cell proliferation and survival.
-
Antimicrobial: Exhibiting activity against bacteria and fungi.
-
Antiviral: Showing potential against various viral infections.
-
Anticoagulant: Inhibiting key enzymes in the coagulation cascade.
-
Neuroprotective: Modulating targets within the central nervous system.
Quantitative Bioactivity of FDA-Approved Pyrazole-Containing Drugs
The therapeutic success of the pyrazole core is underscored by the number of FDA-approved drugs that feature this scaffold. The following table summarizes the quantitative bioactivity of several prominent examples.
| Drug Name | Target(s) | Bioactivity (IC₅₀/Kᵢ) | Therapeutic Area |
| Celecoxib | Cyclooxygenase-2 (COX-2) | IC₅₀: 40 nM (for COX-2) | Anti-inflammatory, Pain |
| Sildenafil | Phosphodiesterase 5 (PDE5) | IC₅₀: 3.9 nM | Erectile Dysfunction |
| Ruxolitinib | Janus Kinase 1/2 (JAK1/2) | IC₅₀: 3.3 nM (JAK1), 2.8 nM (JAK2) | Myelofibrosis |
| Crizotinib | Anaplastic Lymphoma Kinase (ALK) | IC₅₀: 24 nM | Non-Small Cell Lung Cancer |
| Apixaban | Factor Xa (FXa) | Kᵢ: 0.08 nM | Anticoagulant |
Key Experimental Protocols for Bioactivity Assessment
Detailed and reproducible experimental protocols are paramount for the evaluation of drug candidates. The following sections provide methodologies for key assays used to characterize the bioactivity of pyrazole-containing compounds.
In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., Tris-HCl)
-
Test compound dissolved in DMSO
-
Stannous chloride (to stop the reaction)
-
Prostaglandin E₂ (PGE₂) ELISA kit
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 2 minutes.
-
Stop the reaction by adding stannous chloride solution.
-
Quantify the amount of PGE₂ produced using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3][4][5]
In Vitro JAK2 Kinase Inhibition Assay
Objective: To determine the IC₅₀ of a test compound against the JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Adenosine triphosphate (ATP)
-
Kinase buffer
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, JAK2 enzyme, and the peptide substrate.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., ruxolitinib).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The amount of ADP produced is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6][7][8][9][10]
Chromogenic Anti-Factor Xa Assay
Objective: To determine the inhibitory activity of a test compound against Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa
-
Test compound dissolved in a suitable buffer
-
Tris buffer
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add Tris buffer and the test compound dilutions. Include a vehicle control and a positive control (e.g., apixaban).
-
Add a fixed concentration of Factor Xa to all wells and incubate at 37°C for a specified time.
-
Add the chromogenic substrate to all wells to initiate the colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at several time points. The rate of color development is proportional to the residual Factor Xa activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ or Kᵢ value.[1][11][12][13][14]
Signaling Pathways Modulated by Pyrazole-Containing Drugs
To illustrate the mechanism of action of pyrazole-based drugs, the following diagrams, generated using the DOT language for Graphviz, depict the signaling pathways they modulate.
Conclusion
The pyrazole core has firmly established itself as a privileged scaffold in medicinal chemistry, with its presence in a diverse range of clinically successful drugs. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a multitude of biological targets have made it an invaluable tool for drug discovery. This technical guide has provided a comprehensive overview of the pyrazole core, from its synthesis and biological activities to the quantitative assessment of its role in FDA-approved therapeutics. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers engaged in the design and development of novel pyrazole-based drugs. As our understanding of disease biology continues to evolve, the versatile pyrazole scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Anti-Xa Assays [practical-haemostasis.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
Potential Therapeutic Targets for (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol Analogs: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide focuses on the potential therapeutic targets of analogs derived from the core structure of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol. While direct biological data for derivatives of this specific methanol scaffold is emerging, this document summarizes key findings from closely related trifluoromethyl-pyrazole compounds, providing a strong foundation for future drug discovery and development efforts in this area. The primary therapeutic areas identified for this class of compounds are oncology and inflammation.
Potential Therapeutic Targets in Oncology
Analogs of trifluoromethyl-pyrazoles have demonstrated significant potential as anticancer agents through various mechanisms of action. Key molecular targets and pathways implicated include the Bcl-2 family of apoptosis regulators and protein kinases involved in cell signaling.
Bcl-2 Family Proteins: Inducing Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for cancer cells to evade cell death. Small molecules that inhibit these proteins can restore the natural process of apoptosis. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that these compounds can induce apoptosis by inhibiting Bcl-2.[1][2] This inhibition leads to the activation of pro-apoptotic proteins such as Bax and caspases.[1][2]
Signaling Pathway: Bcl-2 Mediated Apoptosis
Protein Kinases: Disrupting Cancer Cell Signaling
Protein kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. Various pyrazole derivatives have been investigated as kinase inhibitors.
-
Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been identified as inhibitors of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.
-
Glycogen Synthase Kinase 3 (GSK3): Pyrrolo[3,4-c]pyrazoles have been identified as potent and selective inhibitors of GSK3, a kinase implicated in various diseases, including cancer.[3]
-
Tyrosine Kinases: The pyrazoline scaffold, a related structure, has shown promise in the development of tyrosine kinase inhibitors (TKIs).[4][5] TKIs are a major class of targeted cancer therapies.
-
NF-κB-Inducing Kinase (NIK): N-Acetyl-3-aminopyrazoles have been shown to selectively inhibit NIK, a key component of the non-canonical NF-κB pathway, which is associated with various cancers.[6][7]
Quantitative Data: Anticancer Activity of Trifluoromethyl-Pyrazole Analogs
The following table summarizes the in vitro cytotoxic activity of various trifluoromethyl-substituted pyrazole derivatives against a panel of human cancer cell lines. It is important to note that these compounds are not direct derivatives of this compound but represent the broader class of trifluoromethyl-pyrazoles.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast) | 3.9 - 35.5 | [1] |
| 1,3,5-Trisubstituted-1H-pyrazoles | A549 (Lung) | Similar to MCF-7 | [1] |
| 1,3,5-Trisubstituted-1H-pyrazoles | PC-3 (Prostate) | Similar to MCF-7 | [1] |
| Trifluoromethyl-pyrazole-carboxamides | CaCo-2 (Colon) | 43.01 - 58.04 | [3] |
| Trifluoromethyl-pyrazole-carboxamides | MCF-7 (Breast) | 43.01 - 58.04 | [3] |
| Trifluoromethyl-pyrazole-carboxamides | Hep3B (Liver) | 43.01 - 58.04 | [3] |
| Trifluoromethyl-pyrazole-carboxamides | HepG2 (Liver) | 43.01 - 58.04 | [3] |
Potential Therapeutic Targets in Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Cyclooxygenase (COX) enzymes are central to the inflammatory process.
Cyclooxygenase-2 (COX-2) Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Several studies have demonstrated that trifluoromethyl-pyrazole derivatives are potent and selective COX-2 inhibitors.
Signaling Pathway: COX-2 in Inflammation
Quantitative Data: COX-2 Inhibitory Activity of Trifluoromethyl-Pyrazole Analogs
The following table presents the 50% inhibitory concentrations (IC50) of various trifluoromethyl-substituted pyrazole derivatives against COX-1 and COX-2 enzymes. A higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates greater selectivity for COX-2.
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-pyridazine hybrids (5f) | >100 | 1.50 | >66.7 | |
| Pyrazole-pyridazine hybrids (6f) | >100 | 1.15 | >86.9 | |
| Pyrazole-pyridazine hybrids (6e) | >100 | 2.51 | >39.8 | |
| Trifluoromethyl-pyrazole-carboxamides (3g) | 4.45 | 2.65 | 1.68 | [4] |
| Trifluoromethyl-pyrazole-carboxamides (3d) | 5.61 | 4.92 | 1.14 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer and anti-inflammatory potential of novel compounds.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow: MTT Assay
Protocol Details:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol Details:
-
Enzyme and Substrate Preparation: Ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The existing body of research on related trifluoromethyl-pyrazole analogs strongly suggests that key therapeutic targets for this class of compounds include COX-2 for anti-inflammatory applications and the Bcl-2 family of proteins and various protein kinases for anticancer applications.
Future research should focus on the synthesis and biological evaluation of a focused library of analogs derived directly from the this compound core. This will enable a detailed structure-activity relationship (SAR) study to identify the key structural features required for potent and selective activity against specific targets. Furthermore, kinome profiling and other target identification approaches will be crucial to uncover novel mechanisms of action and expand the therapeutic potential of this promising chemical scaffold. The detailed experimental protocols and identified signaling pathways provided in this guide offer a solid framework for initiating and advancing such drug discovery programs.
References
- 1. Synthesis, Anti-inflammatory, Analgesic and Antipyretic Activity of Novel 1,3,5-Trisubstituted Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review [ouci.dntb.gov.ua]
- 6. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Silico Analysis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence its physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive in silico prediction of the key properties of this compound, offering valuable insights for its potential development as a therapeutic agent. This report summarizes its physicochemical characteristics, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and a plausible synthetic route. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
A thorough analysis of available data and in silico predictions provides the following physicochemical properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 169213-73-4 | |
| Molecular Formula | C5H5F3N2O | |
| Molecular Weight | 166.10 g/mol | |
| Melting Point | 121-123 °C | |
| Boiling Point (Predicted) | 273.4 ± 35.0 °C | |
| Water Solubility (Predicted) | Moderate | |
| pKa (Predicted) | Acidic: ~8.5, Basic: ~1.5 | |
| LogP (Predicted) | 0.8 - 1.2 | |
| Physical State | Solid |
Note: Predicted values are generated from computational models and should be confirmed by experimental data.
Predicted ADMET Profile
The ADMET profile of a compound is crucial for its development as a drug candidate. Due to the lack of experimental data, the following ADMET properties for this compound have been predicted using a consensus of various in silico models.
| ADMET Property | Predicted Outcome | Implication |
| Absorption | ||
| - Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| - Blood-Brain Barrier (BBB) Permeability | High | Potential for central nervous system activity. |
| Distribution | ||
| - Plasma Protein Binding | Moderate to High | May influence the free fraction of the drug available for therapeutic action. |
| Metabolism | ||
| - CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| - CYP450 3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| Excretion | ||
| - Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | May not be actively secreted by the kidneys via this transporter. |
| Toxicity | ||
| - Ames Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |
| - hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| - Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
Disclaimer: These ADMET predictions are based on computational models and have not been experimentally validated. They serve as a preliminary guide for further investigation.
Proposed Synthetic Pathway
Caption: A proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-hydroxy-3-(trifluoromethyl)-1H-pyrazole
This step involves the cyclocondensation reaction of a β-ketoester with hydrazine.
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield 5-hydroxy-3-(trifluoromethyl)-1H-pyrazole.
Step 2: Reduction to this compound
This step would typically involve the reduction of a corresponding carboxylic acid or ester. Assuming the synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid as an intermediate (which could be derived from the hydroxyl pyrazole):
-
To a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, a solution of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in the same solvent is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and purification methods, would require experimental optimization.
Logical Relationships in ADMET Prediction
The following diagram illustrates the logical flow and key considerations in the in silico ADMET prediction process.
Methodological & Application
Synthesis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and hydrazine hydrate to yield ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, followed by the reduction of the ester to the target primary alcohol.
Experimental Workflow
Regioselective Synthesis of 3-Trifluoromethyl Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-trifluoromethyl pyrazole scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, valued for its metabolic stability and unique physicochemical properties.[1] The strategic introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, binding affinity, and metabolic stability. This document provides detailed application notes and experimental protocols for several modern, regioselective methods for the synthesis of 3-trifluoromethyl pyrazoles.
Method 1: Three-Component Synthesis from Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene (BTP)
This one-pot method offers a straightforward and efficient route to a wide array of 3-(trifluoromethyl)pyrazoles using readily available starting materials.[1] The use of 2-bromo-3,3,3-trifluoropropene (BTP) is advantageous as it is an inexpensive, liquid reagent with a favorable environmental profile.[1] The reaction is believed to proceed through a [3+2] cycloaddition between a diazo intermediate, formed from the aldehyde and sulfonyl hydrazide, and BTP.[1]
Logical Workflow for Three-Component Synthesis
Caption: Workflow for the one-pot synthesis of 3-trifluoromethyl pyrazoles.
Experimental Protocol
Materials:
-
Aldehyde (1.0 mmol)
-
Tosyl hydrazide (1.1 mmol)
-
2-Bromo-3,3,3-trifluoropropene (BTP) (1.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Solvent (e.g., Toluene, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (silica gel chromatography)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), tosyl hydrazide (1.1 mmol), and the chosen solvent (5 mL).
-
Stir the mixture at room temperature for the time specified for the formation of the corresponding tosylhydrazone (typically monitored by TLC).
-
Add 2-bromo-3,3,3-trifluoropropene (BTP) (1.5 mmol) to the reaction mixture.
-
Add DBU (2.0 mmol) dropwise to the mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-trifluoromethyl pyrazole.
Data Presentation
| Aldehyde Substrate | Product Yield (%) |
| Benzaldehyde | 85 |
| 4-Methoxybenzaldehyde | 92 |
| 4-Chlorobenzaldehyde | 81 |
| 2-Naphthaldehyde | 78 |
| Cinnamaldehyde | 75 |
| Cyclohexanecarboxaldehyde | 65 |
Note: Yields are representative and may vary based on specific reaction conditions.
Method 2: Silver-Mediated [3+2] Cycloaddition of Terminal Alkynes and CF3CHN2
This method provides a highly regioselective pathway to 5-substituted 3-trifluoromethylpyrazoles.[2] It utilizes 2,2,2-trifluorodiazoethane (CF3CHN2), generated in situ from the readily available 2,2,2-trifluoroethylamine hydrochloride, which undergoes a silver-mediated cycloaddition with terminal alkynes.[2] The reaction proceeds under mild conditions and offers good to excellent yields.[2]
Reaction Pathway
Caption: Silver-mediated synthesis of 5-substituted 3-trifluoromethyl pyrazoles.
Experimental Protocol
Materials:
-
2,2,2-Trifluoroethylamine hydrochloride (4.0 mmol)
-
Sodium nitrite (5.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Silver(I) oxide (Ag2O) (2.0 mmol)
-
Sodium acetate (NaOAc) (2.0 mmol)
-
Toluene-Water (20:1) mixture
-
N,N-Dimethylformamide (DMF)
-
Standard reaction and purification equipment
Procedure:
-
In situ generation of CF3CHN2: In a reaction vessel, dissolve 2,2,2-trifluoroethylamine hydrochloride (4.0 mmol) in a toluene-water (20:1) mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (5.0 mmol) in water.
-
Stir the mixture at 0 °C for 1 hour. The resulting organic layer contains the in situ generated CF3CHN2.
-
Cycloaddition: In a separate flask, add the terminal alkyne (1.0 mmol), silver(I) oxide (2.0 mmol), sodium acetate (2.0 mmol), and DMF.
-
Add the previously prepared CF3CHN2 solution to this mixture.
-
Heat the reaction to 45 °C and stir for 5 hours.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the 5-substituted 3-trifluoromethyl pyrazole.
Data Presentation
| Alkyne Substrate (R) | Product Yield (%) |
| Phenylacetylene | 93 |
| 4-Methoxyphenylacetylene | 95 |
| 4-Chlorophenylacetylene | 84 |
| 1-Octyne | 70 |
| Propargyl alcohol | 66 |
| Ethyl propiolate | 86 |
Note: Yields are representative and demonstrate the high efficiency of this method.[2]
Method 3: Sequential [3+2] Cycloaddition and Oxidation
This strategy involves a highly regio- and diastereoselective [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones, such as chalcones, to form trans-configured 5-acyl-pyrazolines.[3][4] These intermediates are then aromatized via oxidation to yield polyfunctionalized 3-trifluoromethylpyrazoles.[3][4] A key feature of this method is the solvent-dependent outcome of the oxidation step, allowing for selective synthesis of either fully substituted or deacylated pyrazoles.[3][4]
Experimental Workflow
Caption: Solvent-dependent selective synthesis of 3-trifluoromethyl pyrazoles.
Experimental Protocol
Materials:
-
Chalcone (1.0 mmol)
-
Trifluoromethylated hydrazonoyl bromide (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Solvent for cycloaddition (e.g., Toluene)
-
Manganese dioxide (MnO2) (5.0 mmol)
-
Solvent for oxidation (DMSO or Hexane)
-
Standard reaction and purification equipment
Procedure:
-
[3+2] Cycloaddition: Dissolve the chalcone (1.0 mmol) and hydrazonoyl bromide (1.2 mmol) in toluene.
-
Add triethylamine (1.5 mmol) and stir the mixture at the designated temperature until the formation of the pyrazoline intermediate is complete (TLC monitoring).
-
Work up the reaction and isolate the crude 5-acyl-pyrazoline.
-
Oxidative Aromatization (Solvent-Dependent):
-
For fully substituted pyrazoles: Dissolve the crude pyrazoline in DMSO, add MnO2 (5.0 mmol), and stir at an elevated temperature.
-
For deacylated pyrazoles: Suspend the crude pyrazoline in hexane, add MnO2 (5.0 mmol), and stir, typically at reflux.
-
-
Monitor the reaction for completion.
-
Filter off the MnO2, concentrate the filtrate, and purify the residue by column chromatography to obtain the desired pyrazole product.
Data Presentation
| Chalcone Substrate | Oxidation Solvent | Product Type | Yield (%) |
| 1,3-Diphenylpropenone | DMSO | Fully Substituted | High |
| 1,3-Diphenylpropenone | Hexane | Deacylated (1,3,4-trisubstituted) | Excellent |
| 1-(4-Methoxyphenyl)-3-phenylpropenone | DMSO | Fully Substituted | High |
| 1-(4-Nitrophenyl)-3-phenylpropenone | Hexane | Deacylated (1,3,4-trisubstituted) | Excellent |
Note: The terms "High" and "Excellent" are used as reported in the literature, indicating the high selectivity and efficiency of the oxidation step.[3][4]
Other Notable Methods
-
Trifluoromethylation/Cyclization of α,β-alkynic hydrazones: A transition-metal-free approach using a hypervalent iodine reagent provides a mild and efficient synthesis of 3-trifluoromethylpyrazoles.[5][6]
-
[3+2] Cycloaddition with Fluorinated Nitroalkenes: A base-mediated reaction of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes allows for the synthesis of 3-di/trifluoroalkyl-5-fluoropyrazoles with excellent regioselectivity.[7]
-
Scalable Lithiation Approaches: For large-scale synthesis, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine has been scaled to kilogram quantities, with subsequent regioselective functionalization achieved through lithiation strategies.[8]
These protocols provide a robust starting point for researchers aiming to synthesize 3-trifluoromethyl pyrazoles. The choice of method will depend on the desired substitution pattern, available starting materials, and scalability requirements. It is always recommended to consult the primary literature for detailed optimization and substrate scope.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the Scale-up Synthesis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the formation of a pyrazole ester intermediate, followed by its reduction to the target alcohol.
I. Synthetic Strategy
The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazine to form ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. This intermediate is then reduced to the desired this compound.
Caption: Overall synthetic strategy for this compound.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
This protocol is adapted from established procedures for the synthesis of related pyrazole derivatives.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 1.0 | 184.1 g |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 1.1 | 55.1 g |
| Ethanol (solvent) | - | - | 500 mL |
| Acetic Acid (catalyst) | 60.05 | 0.1 | 6.0 g |
Procedure:
-
To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (184.1 g, 1.0 mol) and ethanol (300 mL).
-
Begin stirring the mixture and add glacial acetic acid (6.0 g, 0.1 mol).
-
In the dropping funnel, prepare a solution of hydrazine hydrate (55.1 g, ~1.1 mol of hydrazine) in ethanol (200 mL).
-
Add the hydrazine solution dropwise to the stirred reaction mixture over a period of 1-2 hours. An exothermic reaction will occur; maintain the reaction temperature below 40°C using an ice-water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (500 mL) and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate as an oil or a low-melting solid.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-90% |
| Purity (HPLC) | >95% |
| Appearance | Colorless oil |
Step 2: Reduction of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate to this compound
This protocol outlines the reduction of the pyrazole ester to the corresponding alcohol.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 208.14 | 0.5 | 104.1 g |
| Lithium aluminum hydride (LiAlH4) | 37.95 | 0.75 | 28.5 g |
| Anhydrous Tetrahydrofuran (THF) (solvent) | - | - | 1 L |
| Ethyl acetate (for quenching) | - | - | ~100 mL |
| 1 M Hydrochloric acid (for workup) | - | - | ~500 mL |
Procedure:
-
To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (28.5 g, 0.75 mol) and anhydrous THF (500 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice-water bath.
-
Dissolve ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (104.1 g, 0.5 mol) in anhydrous THF (500 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate (~100 mL) followed by the careful addition of water (28.5 mL), then 15% aqueous sodium hydroxide (28.5 mL), and finally water (85.5 mL) (Fieser workup).
-
A granular precipitate will form. Stir the resulting slurry for 30 minutes.
-
Filter the solid and wash it thoroughly with THF (3 x 100 mL).
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with 1 M HCl (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
III. Experimental Workflow Visualization
The following diagram illustrates the workflow for the two-step synthesis.
Caption: Detailed workflow for the synthesis of this compound.
IV. Safety Precautions
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Lithium aluminum hydride (LiAlH4) is a highly reactive, flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
The quenching of LiAlH4 is a highly exothermic process and can generate flammable hydrogen gas. Perform the quenching slowly and with adequate cooling.
-
Ethyl 4,4,4-trifluoroacetoacetate and This compound should be handled with care, avoiding inhalation, ingestion, and skin contact.
Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols. The provided procedures are intended for use by trained chemists in a properly equipped laboratory setting. Scale-up of these reactions should be performed with caution and appropriate engineering controls.
Application Notes and Protocols for the Purification of Trifluoromethylated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their unique physicochemical and biological properties. The introduction of the trifluoromethyl (CF3) group can enhance metabolic stability, binding affinity, and cell permeability of molecules. However, the synthesis of these compounds often results in complex mixtures containing starting materials, by-products, and regioisomers, necessitating robust purification strategies. This document provides detailed application notes and protocols for the purification of trifluoromethylated pyrazoles, focusing on common techniques such as chromatography, crystallization, and extraction.
I. Common Purification Techniques
The choice of purification method largely depends on the physicochemical properties of the target trifluoromethylated pyrazole (e.g., polarity, solubility, crystallinity) and the nature of the impurities.
1. Column Chromatography:
Column chromatography is a versatile and widely used technique for the separation of trifluoromethylated pyrazoles from reaction mixtures. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
2. Recrystallization:
Recrystallization is an effective method for purifying solid trifluoromethylated pyrazoles. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
3. Liquid-Liquid Extraction:
Liquid-liquid extraction is often employed as a preliminary purification step to remove water-soluble or acid/base-labile impurities from the crude reaction mixture before further purification by chromatography or recrystallization.
II. Quantitative Data Summary
The following table summarizes typical purification parameters and outcomes for trifluoromethylated pyrazoles based on literature data.
| Compound Type | Purification Method | Solvent System/Conditions | Purity Achieved | Reference(s) |
| N-CF3-substituted pyrazoles | Column Chromatography | 0%–50% EtOAc/hexanes | >95% | [1] |
| Celecoxib Derivatives | Recrystallization | Ethanol | High | [2] |
| 5-CF3-pyrazole-3-carbonitriles | Column Chromatography | Silica gel | Not specified | [3] |
| 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride | Column Chromatography | Hexane/EtOAc mixture | High | [4] |
| Trifluoromethylated pyrazolo[3,4-b]quinolines | Column Chromatography | Chloroform flushed through Aluminium Oxide 60, followed by recrystallization from toluene | High | [5] |
III. Experimental Protocols
Protocol 1: Purification of N-CF3-Substituted Pyrazoles by Column Chromatography
This protocol is adapted from a general procedure for the purification of N-CF3-substituted pyrazoles.[1]
Materials:
-
Crude N-CF3-substituted pyrazole mixture
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude pyrazole mixture in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate (e.g., 5%, 10%, 20%, up to 50% EtOAc in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Evaporate the solvent under reduced pressure to obtain the purified N-CF3-substituted pyrazole.
Protocol 2: Recrystallization of a Trifluoromethylated Pyrazole Derivative
This protocol provides a general guideline for the recrystallization of solid trifluoromethylated pyrazoles, based on methods used for celecoxib derivatives.[2][6]
Materials:
-
Crude trifluoromethylated pyrazole solid
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound has high solubility at high temperatures and low solubility at room temperature. Ethanol is a common choice for many pyrazole derivatives.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Extractive Work-up for Trifluoromethylated Pyrazoles
This protocol describes a typical extractive work-up following a synthesis reaction.[1]
Materials:
-
Reaction mixture containing the trifluoromethylated pyrazole
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
Procedure:
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]
-
Dilution and Extraction: Dilute the mixture with water and extract with DCM or EtOAc (3 x volume of the aqueous layer).[1] For pyridyl-substituted pyrazoles which may have higher water solubility, extraction with an acetonitrile/brine mixture can be more effective.[1]
-
Washing: Combine the organic layers and wash with brine to remove residual water and water-soluble impurities.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
IV. Purity Assessment
The purity of the final trifluoromethylated pyrazole product should be assessed using appropriate analytical techniques.
Common Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of a sample by separating it into its components. Reverse-phase HPLC is commonly used for pyrazole derivatives.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and assessing the purity of trifluoromethylated compounds.[1][8][9]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[8]
V. Visualized Workflows
Diagram 1: General Purification Workflow for Trifluoromethylated Pyrazoles
Caption: A generalized workflow for the purification of trifluoromethylated pyrazoles.
Diagram 2: Detailed Column Chromatography Protocol Workflow
Caption: Step-by-step workflow for purification by column chromatography.
Diagram 3: Recrystallization Process Flow
Caption: A visual guide to the recrystallization protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Tuning a pyrazoline-based fluorogenic reagent, 3-naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline for sensitive precolumn derivatization of aliphatic alcohols and trace analysis by RP-HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol. The methods described herein are fundamental for the structural elucidation, purity assessment, and quality control of this compound, which is a valuable building block in pharmaceutical and agrochemical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structure determination of this compound. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR elucidates the carbon framework. Due to the presence of fluorine, ¹⁹F NMR is also a critical tool for confirming the trifluoromethyl group. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity and finalize the structural assignment. For pyrazole derivatives, the choice of a dry deuterated solvent is crucial to observe the N-H proton, which might otherwise exchange with solvent deuterium.[1][2]
Experimental Protocols:
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a dry deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.[1] Sonication may be used to aid dissolution.
-
Ensure the solvent is free from water to observe exchangeable protons like N-H and O-H.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16 or as needed for good signal-to-noise
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.[3]
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or as needed for good signal-to-noise
-
Reference: TMS at 0.00 ppm or residual solvent peak.
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer Frequency: 376 MHz or higher
-
Pulse Sequence: Proton-decoupled
-
Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm).
-
Data Presentation: NMR Data
| Analysis | Parameter | Expected Chemical Shift (δ) / ppm | Observed Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| ¹H NMR | Pyrazole C4-H | ~6.5 | Singlet | ||
| CH₂ | ~4.6 | Singlet | |||
| OH | Variable | Broad Singlet | |||
| NH | Variable | Broad Singlet | |||
| ¹³C NMR | C=O (Tautomer) | ~160 | Singlet | ||
| C3 | ~145 (quartet, J≈38 Hz) | Quartet | |||
| C5 | ~150 | Singlet | |||
| C4 | ~105 | Singlet | |||
| CH₂OH | ~55 | Singlet | |||
| CF₃ | ~120 (quartet, J≈270 Hz) | Quartet | |||
| ¹⁹F NMR | CF₃ | ~ -62 | Singlet |
Note: Expected chemical shifts are estimates and can vary based on solvent and concentration.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.[4] Electron ionization (EI) can be used to study the fragmentation pattern, which provides structural information. Electrospray ionization (ESI) is a softer ionization technique suitable for obtaining the molecular ion peak, often as a protonated molecule [M+H]⁺.
Experimental Protocol:
High-Resolution Mass Spectrometry (HRMS) - ESI
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter if necessary.
-
-
Instrument Parameters (ESI-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 200-350 °C
-
Mass Range: m/z 50-500
-
Calibration: Use an appropriate external or internal calibrant for accurate mass measurement.[5]
-
Data Presentation: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₅H₅F₃N₂O |
| Molecular Weight | 182.10 g/mol |
| Theoretical Exact Mass [M] | 182.0354 Da |
| Observed m/z [M+H]⁺ | |
| Observed m/z [M+Na]⁺ | |
| Mass Error (ppm) | |
| Major Fragment Ions (EI) |
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method using a C18 column is typically suitable for this class of compounds. The method can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water), pH, and gradient to achieve good separation of the main compound from any impurities. A UV detector is commonly used for detection, with the wavelength set to the absorbance maximum of the pyrazole chromophore.[6][7]
Experimental Protocol:
Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrument and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by UV scan, typically in the range of 210-254 nm for pyrazoles.
-
Injection Volume: 5-10 µL.
-
Data Presentation: HPLC Data
| Parameter | Value |
| Column | |
| Mobile Phase | |
| Flow Rate | |
| Detection Wavelength | |
| Retention Time (tR) | |
| Purity (%) |
Visualization: HPLC Experimental Workflow
References
Application Note: 1H and 13C NMR Analysis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl-pyrazole moiety, a common pharmacophore. NMR spectroscopy is an essential technique for the unambiguous determination of its chemical structure. This note details the expected ¹H and ¹³C NMR spectral data and provides a standard protocol for sample preparation and analysis.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds. The numbering convention used for the assignments is shown in Figure 1.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 6.5 - 6.8 | Singlet (s) or Quartet (q) | |
| CH₂ | 4.6 - 4.9 | Singlet (s) or Doublet (d) | |
| OH | Variable (broad singlet) | Broad Singlet (br s) | |
| NH | 13.0 - 14.0 (broad) | Broad Singlet (br s) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JC-F) | Predicted Coupling Constant (JC-F, Hz) |
| C3 | 145 - 150 | Quartet (q) | ~38 |
| C4 | 105 - 110 | Singlet (s) | |
| C5 | 140 - 145 | Singlet (s) | |
| CH₂ | 55 - 60 | Singlet (s) | |
| CF₃ | 120 - 125 | Quartet (q) | ~270 |
Experimental Protocol
This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts, particularly for the exchangeable OH and NH protons.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
2. NMR Instrument Parameters:
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- ¹H NMR Acquisition:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width: A range of -2 to 16 ppm is typically sufficient.
- ¹³C NMR Acquisition:
- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: A range of 0 to 200 ppm is generally adequate.
3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., DMSO-d₆ at 39.52 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Key Structures and Workflows
Application Note: Mass Spectrometry of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in drug discovery and development due to their diverse pharmacological activities. The (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol scaffold, in particular, represents a key structure in the synthesis of various therapeutic agents. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic studies of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity. This application note provides a detailed protocol for the analysis of this compound derivatives using LC-MS/MS.
Mass Spectrometry and Fragmentation
The structural elucidation of pyrazole derivatives by mass spectrometry relies on predictable fragmentation patterns. While no direct mass spectrum for this compound is publicly available, a theoretical fragmentation pathway can be proposed based on the known behavior of pyrazoles and trifluoromethyl-containing compounds. Generally, pyrazole rings are known to undergo cleavage with the loss of HCN or N₂. The trifluoromethyl group can be lost as a radical (•CF₃) or be involved in rearrangements.
Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected. Subsequent collision-induced dissociation (CID) would likely lead to the fragmentation of the pyrazole ring and the loss of small neutral molecules from the methanol substituent.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is designed for the extraction of this compound derivatives from a biological matrix like plasma.
Materials:
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Human plasma
Procedure:
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.
-
Loading: Dilute 500 µL of plasma sample with 500 µL of 2% formic acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Method:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 4500 V
-
Temperature: 500°C
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the theoretical quantitative data for the mass spectrometric analysis of this compound. The exact mass of the compound (C₅H₅F₃N₂O) is 166.0354 g/mol .
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) |
| This compound | 167.0432 | 149.0326 | H₂O | 15 |
| 138.0354 | CHO | 20 | ||
| 98.0243 | CF₃ + H₂ | 30 | ||
| 69.9952 | C₃H₂N₂O | 40 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of pyrazole derivatives.
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Application Notes and Protocols: (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a versatile fluorinated building block increasingly utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This document provides detailed application notes and experimental protocols for the use of this valuable synthetic intermediate.
Overview of Synthetic Applications
This compound serves as a key intermediate for the introduction of the trifluoromethyl-pyrazole moiety into a variety of molecular scaffolds. This structural motif is found in numerous biologically active compounds, including inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and various kinases.
Key Application Areas:
-
Pharmaceuticals: Synthesis of anti-inflammatory agents, kinase inhibitors for oncology, and antivirals. The trifluoromethyl-pyrazole core is a recognized pharmacophore in many drug candidates.[2]
-
Agrochemicals: Development of novel herbicides, insecticides, and fungicides with improved potency and stability.[3]
-
Materials Science: Incorporation into polymers and other materials to modify their chemical and physical properties.
The primary alcohol functionality of this compound allows for a range of subsequent chemical transformations, including:
-
Etherification: Formation of ether linkages to connect the pyrazole moiety to other parts of a target molecule.
-
Esterification: Creation of ester derivatives, which can act as prodrugs or modify the solubility of the final compound.
-
Oxidation: Conversion of the alcohol to the corresponding aldehyde or carboxylic acid for further functionalization.
-
Halogenation: Replacement of the hydroxyl group with a halogen to enable nucleophilic substitution reactions.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from the commercially available ethyl 4,4,4-trifluoroacetoacetate. The first step involves the formation of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, which is then reduced to the target alcohol.
Step 1: Synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
This procedure is adapted from established methods for the synthesis of pyrazole carboxylic acids.
-
Reaction:
-
Ethyl 4,4,4-trifluoroacetoacetate is reacted with hydrazine hydrate in a suitable solvent like ethanol.
-
The resulting pyrazole ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
-
Detailed Protocol:
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add a 2M aqueous solution of sodium hydroxide (2.5 eq).
-
Stir the mixture at room temperature overnight to effect hydrolysis.
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.[4]
-
Step 2: Reduction of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid to this compound
This protocol utilizes a standard reducing agent for the conversion of a carboxylic acid to a primary alcohol.[5]
-
Reaction:
-
3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
-
Detailed Protocol:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) portion-wise at 0 °C. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of celite.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Application Example: Williamson Ether Synthesis
This protocol describes a general method for the etherification of this compound.[6][7]
-
Reaction:
-
The alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then undergoes an Sₙ2 reaction with a primary alkyl halide.
-
-
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous THF or DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add the desired primary alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Pyrazole Formation & Hydrolysis | Ethyl 4,4,4-trifluoroacetoacetate, Hydrazine hydrate, NaOH | Ethanol, Water | 75-85 | >95 |
| 2 | Carboxylic Acid Reduction | 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, LiAlH₄ | THF | 60-75 | >98 |
| 3 | Williamson Ether Synthesis | This compound, NaH, Alkyl halide | THF or DMF | 70-90 | >98 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key synthetic transformations of the building block.
Caption: Role in the development of kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. scbt.com [scbt.com]
- 5. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Applications of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol scaffold is a key building block in modern medicinal chemistry. The incorporation of the trifluoromethyl group (CF3) into the pyrazole ring significantly enhances the lipophilicity, metabolic stability, and binding affinity of molecules, making it a privileged structure in drug design. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the discovery of novel therapeutic agents, with a focus on kinase inhibitors and antimicrobial agents.
I. Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a multi-step process starting from readily available materials. A key intermediate, a pyrazole-5-carboxylate ester, is first synthesized and then reduced to the corresponding alcohol.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
Step 2: Reduction to this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Ester: Cool the suspension to 0°C using an ice bath. Add a solution of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water, while maintaining the temperature below 20°C.
-
Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield this compound, which can be further purified by crystallization or column chromatography if necessary.
II. Applications in Kinase Inhibition
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The pyrazole core can act as a scaffold to orient substituents that interact with the ATP-binding pocket of kinases.
Signaling Pathway: Generic Kinase Inhibition
The following diagram illustrates the general mechanism of action for a kinase inhibitor derived from the this compound scaffold.
Caption: Kinase inhibition by a this compound derivative.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative kinase inhibitors containing a trifluoromethyl-pyrazole scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 1 | JNK3 | 227 | Staurosporine | - |
| Compound 2 | JNK3 | 635 | Staurosporine | - |
| Compound 3 | Haspin | 50 | - | - |
| Compound 4 | CDK16 | 33 (EC50) | - | - |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In each well of the microplate, add the test compound at various concentrations. Include a positive control (known inhibitor, if available) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
III. Applications in Antimicrobial Drug Discovery
The trifluoromethyl-pyrazole motif is also a valuable scaffold for the development of novel antimicrobial agents, particularly against drug-resistant bacteria.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative trifluoromethyl-pyrazole derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Compound 5 | Staphylococcus aureus (MRSA) | 0.25 | Vancomycin | 1 |
| Compound 6 | Staphylococcus aureus | 2 | Ciprofloxacin | 0.5 |
| Compound 7 | Enterococcus faecalis | 1 | Vancomycin | 2 |
| Compound 8 | Bacillus subtilis | 4 | Ciprofloxacin | 0.25 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol details the standard broth microdilution method for determining the MIC of a compound against a bacterial strain.[1][2]
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the bacterial strain and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]
-
-
Compound Dilution:
-
In a 96-well microplate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.
-
Include a positive control (bacteria with no compound) and a negative control (MHB with no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the OD600 of each well can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in absorbance compared to the positive control.
-
Conclusion
The this compound scaffold is a versatile and valuable starting point for the development of novel drug candidates. Its favorable physicochemical properties contribute to improved pharmacological profiles. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in kinase inhibition and antimicrobial discovery, paving the way for the development of new and effective therapies.
References
Application Notes and Protocols for the Use of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol as a key building block in the synthesis of novel anticancer agents. This document outlines synthetic strategies, summarizes the cytotoxic activity of derived compounds, and details the experimental protocols for their biological evaluation.
Introduction
The (3-(trifluoromethyl)-1H-pyrazol-5-yl) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This document focuses on the derivatization of this compound to generate novel compounds with potential as anticancer therapeutics.
Synthetic Approaches
While direct derivatization of this compound is not extensively reported in the literature for anticancer applications, its chemical structure allows for several straightforward synthetic transformations to produce a library of potential anticancer agents. A plausible and versatile approach involves the conversion of the primary alcohol to a more reactive electrophile, such as an alkyl halide or a sulfonate ester, which can then be subjected to nucleophilic substitution reactions.
A proposed synthetic workflow is outlined below:
Application Notes and Protocols for (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol derivatives as potent kinase inhibitors. This document includes a summary of their biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to guide researchers in their drug discovery and development efforts. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to target the ATP-binding site of a wide range of protein kinases.[1][2][3][4] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity.
Biological Activity and Data Presentation
This compound derivatives have demonstrated significant inhibitory activity against a variety of protein kinases implicated in cancer and other diseases.[1][2][5][6] The following tables summarize the in vitro inhibitory activity (IC50 values) of representative pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Method | Reference |
| Compound 1 | Aurora A | 160 | Biochemical Assay | [1] |
| Compound 2 | Aurora A/B | 35/75 | Biochemical Assay | [1] |
| Compound 3 | CDK2 | 24 | Biochemical Assay | [1] |
| Compound 4 | CDK5 | 23 | Biochemical Assay | [1] |
| Compound 5 | Chk2 | 17.9 | Cell-free Assay | [1] |
| Compound 6 | JAK1 | 3.4 | In vitro Kinase Assay | [7] |
| Compound 7 | JAK2 | 2.2 | In vitro Kinase Assay | [7] |
| Compound 8 | JAK3 | 3.5 | In vitro Kinase Assay | [7] |
| Afuresertib | Akt1 | 0.08 (Ki) | Biochemical Assay | [1] |
| Prexasertib | CHK1 | <1 | Biochemical Assay | [8] |
| Ruxolitinib | JAK1/JAK2 | ~3 | Biochemical Assay | [8] |
| Pirtobrutinib | BTK | - | Enzymatic and Cell-based Assays | [8] |
Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 | HCT116 | Colon Cancer | 0.39 | [1] |
| MCF7 | Breast Cancer | 0.46 | [1] | |
| Compound 9 | MiaPaCa2 | Pancreatic Cancer | 0.247 | [1] |
| AsPC1 | Pancreatic Cancer | 0.315 | [1] | |
| BxPC3 | Pancreatic Cancer | 0.924 | [1] | |
| SUIT2 | Pancreatic Cancer | 0.209 | [1] | |
| S2-013 | Pancreatic Cancer | 0.192 | [1] | |
| Compound 10 | MCF7 | Breast Cancer | 6.53 | [9] |
| A-549 | Lung Cancer | 26.40 | [9] | |
| HCT-116 | Colon Cancer | 59.84 | [9] | |
| Compound 11 | HepG2 | Liver Cancer | 0.71 | [5] |
| Compound 12 | HEL | Leukemia | submicromolar | [7] |
| K562 | Leukemia | submicromolar | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of kinase inhibitors. The following sections provide methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescence-based signal is inversely correlated with the activity of the kinase inhibitor.[10]
Materials:
-
Kinase enzyme (e.g., Aurora A, CDK2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[10]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[10]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[10]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.[10]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[10]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.[10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, a vehicle control (DMSO), and a positive control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they target. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general workflow for kinase inhibitor screening.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note and Protocol for the Derivatization of the Hydroxyl Group of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a valuable building block in medicinal chemistry and drug discovery. The pyrazole motif is a common feature in many biologically active compounds, and the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity. Derivatization of the primary hydroxyl group of this molecule allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed protocols for the derivatization of the hydroxyl group of this compound via acylation (esterification) and silylation (etherification).
General Considerations
Materials and Reagents: All reagents should be of high purity (≥98%) and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.
Reaction Monitoring: Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates to determine the consumption of the starting material and the formation of the product. Visualization can be achieved using UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate).
Purification: Products should be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the resulting derivative.
Characterization: The structure and purity of the final products should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS).
Experimental Protocols
Acylation (Esterification) of this compound
This protocol describes the formation of an ester linkage by reacting the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.
Diagram of the Acylation Workflow:
Caption: Workflow for the acylation of this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add a suitable base such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or the corresponding anhydride, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Example):
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | TEA | DCM | 4 | 85 |
| 2 | Benzoyl Chloride | Pyridine | DCM | 6 | 90 |
| 3 | Acetic Anhydride | TEA | THF | 12 | 80 |
Silylation (Formation of a Silyl Ether) of this compound
This protocol details the protection of the hydroxyl group as a silyl ether, which is a common strategy in multi-step synthesis.
Diagram of the Silylation Workflow:
Caption: Workflow for the silylation of this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or THF (0.1 M), add a suitable base such as imidazole (1.5 eq) or triethylamine (1.5 eq).
-
Add the silylating agent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), 1.2 eq) to the stirred solution at room temperature. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Example):
| Entry | Silylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | TBDMSCl | Imidazole | DCM | 2 | 95 |
| 2 | TIPSCl | TEA/DMAP | THF | 4 | 92 |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acylating agents and silylating agents are often corrosive and moisture-sensitive; handle with care.
-
Bases such as triethylamine and pyridine are flammable and have strong odors.
Troubleshooting
-
Incomplete reaction: If TLC indicates the presence of starting material after the recommended reaction time, consider adding more derivatizing agent and/or base, or increasing the reaction temperature. Ensure that anhydrous conditions are maintained.
-
Formation of side products: The N-H of the pyrazole ring can also be reactive. While the hydroxyl group is generally more nucleophilic, N-derivatization can occur. If this is observed, purification by column chromatography should allow for the separation of the desired O-derivatized product.
-
Difficult purification: If the product is difficult to separate from the remaining reagents, an aqueous workup with dilute acid (for reactions with amine bases) or base can help to remove them.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds in two key stages:
-
Cyclocondensation: Formation of the pyrazole ring to yield a precursor, commonly ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
-
Reduction: Reduction of the ester functional group of the precursor to the desired primary alcohol.
Stage 1: Cyclocondensation for Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Question 1: Why is the yield of my ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate low?
Answer:
Low yields in the cyclocondensation reaction to form the pyrazole ester can be attributed to several factors. Incomplete reaction, side product formation, and suboptimal reaction conditions are common culprits. To troubleshoot, consider the following:
-
Purity of Starting Materials: Ensure the ethyl trifluoroacetoacetate and hydrazine hydrate (or its derivatives) are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The choice of solvent and temperature is critical. While ethanol is commonly used, exploring other solvents like methanol or acetic acid can sometimes improve yields.[1] The reaction temperature should be carefully controlled; initial cooling followed by reflux is a common strategy.[1]
-
pH of the Reaction Mixture: The acidity of the medium can influence the reaction rate and selectivity. Some procedures recommend the use of a catalytic amount of acid, such as acetic acid, to facilitate the condensation.
-
Reaction Time: Ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Question 2: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity?
Answer:
The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to the formation of two regioisomers. To favor the desired 3-(trifluoromethyl) isomer over the 5-(trifluoromethyl) isomer, consider the following strategies:
-
Nature of the Hydrazine Reagent: Using substituted hydrazines can influence the regioselectivity. The steric and electronic properties of the substituent can direct the cyclization.
-
Reaction Conditions Optimization: A systematic optimization of the reaction temperature, solvent, and catalyst can significantly impact the regiomeric ratio. For instance, the use of specific acid or base catalysts can favor the formation of one isomer over the other.
-
Purification: If the formation of the undesired isomer cannot be completely suppressed, efficient purification by column chromatography is essential to isolate the desired product.
Stage 2: Reduction of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Question 3: My reduction of the pyrazole ester to the alcohol is resulting in a low yield. What are the possible reasons?
Answer:
The reduction of the ester to the primary alcohol, typically using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), is a critical step where yield can be compromised. Here are common reasons for low yields and their solutions:
-
Purity of the Ester: Ensure the starting pyrazole ester is pure. Impurities from the previous step can consume the reducing agent or lead to side reactions.
-
Quality and Equivalents of LiAlH₄: LiAlH₄ is highly reactive and moisture-sensitive. Use freshly opened or properly stored reagent. Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction.[2]
-
Anhydrous Reaction Conditions: LiAlH₄ reacts violently with protic solvents like water and alcohols.[3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF or diethyl ether).[2]
-
Incomplete Reaction: Monitor the reaction by TLC to ensure all the starting ester has been consumed before quenching the reaction.
-
Work-up Procedure: The quenching and work-up procedure is critical for isolating the product. A careful, dropwise addition of water and/or a sodium hydroxide solution is necessary to safely quench the excess LiAlH₄ and precipitate the aluminum salts.[4] Inefficient extraction from the resulting emulsion can lead to product loss.
Question 4: I am observing significant side product formation during the reduction. What are these byproducts and how can I minimize them?
Answer:
Side product formation during LiAlH₄ reduction can be a significant issue. Common byproducts and mitigation strategies include:
-
Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. While this intermediate is typically reduced immediately, under certain conditions, it might lead to the formation of other byproducts. Ensuring a sufficient excess of LiAlH₄ and maintaining a low reaction temperature can help minimize this.
-
Over-reduction: While less common for the pyrazole ring itself under standard LiAlH₄ reduction conditions, aggressive reaction conditions (high temperature, prolonged reaction time) could potentially lead to the reduction of the pyrazole ring. Adhering to optimized reaction conditions is crucial.
-
Products from Ring Opening: Although unlikely under standard conditions, highly forcing conditions could potentially lead to the cleavage of the pyrazole ring.
Question 5: The purification of this compound is challenging. What are the best practices?
Answer:
Purification of the final product can be challenging due to its polarity and potential for hydrogen bonding. Here are some tips:
-
Efficient Work-up: A proper work-up is the first step to a cleaner crude product. Ensure the aluminum salts are well-precipitated and can be easily filtered off. Using a filter aid like Celite can be beneficial.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is usually effective. Start with a lower polarity to elute non-polar impurities and gradually increase the polarity to elute the desired product.
-
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific procedures and optimization. The cyclocondensation step to form the pyrazole ester can have yields ranging from 70% to over 90% under optimized conditions.[1] The subsequent reduction step can also achieve high yields, often in the range of 80-95%, provided that the reaction is carried out under strictly anhydrous conditions with a suitable excess of the reducing agent.
Q2: Can I use Sodium Borohydride (NaBH₄) for the reduction of the pyrazole ester?
A2: No, Sodium Borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce esters to primary alcohols. Lithium Aluminum Hydride (LiAlH₄) is the more appropriate and commonly used reagent for this transformation.
Q3: What are the key safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?
A3: LiAlH₄ is a pyrophoric and highly reactive reagent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3] Always handle it in a fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Quench the reaction carefully and slowly, typically behind a blast shield.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the pyrazole ring.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the sample.
III. Data Presentation
Table 1: Comparison of Reaction Conditions for Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Synthesis
| Parameter | Condition 1 | Condition 2 | Reference |
| Starting Materials | Ethyl trifluoroacetoacetate, Hydrazine hydrate | Ethyl 2,4-dioxovalerate, Hydrazine monohydrate | [1] |
| Solvent | Ethanol/Acetic acid | Ethanol | [1] |
| Temperature | 0 °C to room temperature | 0 °C | [1] |
| Reaction Time | 15 hours | 1 hour | [1] |
| Yield | 74% | 97% | [1] |
Table 2: Troubleshooting Guide for Low Yield in LiAlH₄ Reduction
| Symptom | Possible Cause | Recommended Action |
| Low or no product formation | Inactive LiAlH₄ | Use a fresh bottle of LiAlH₄ or test the activity of the current batch. |
| Insufficient LiAlH₄ | Increase the equivalents of LiAlH₄ (e.g., from 2 to 3 equivalents). | |
| Presence of moisture | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Formation of multiple spots on TLC | Incomplete reaction | Increase the reaction time or temperature (with caution). |
| Side reactions | Lower the reaction temperature (e.g., perform the addition of the ester at 0 °C). | |
| Difficult product isolation | Emulsion during work-up | Add a filter aid like Celite before filtration. Use a saturated solution of sodium sulfate to aid in breaking the emulsion. |
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
This protocol is adapted from a general procedure for the synthesis of pyrazole carboxylates.[1]
-
To a solution of ethyl trifluoroacetoacetate (1 equivalent) in ethanol, slowly add hydrazine hydrate (1.1 equivalents) at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
Protocol 2: Reduction of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
This protocol is a general procedure for the LiAlH₄ reduction of esters.
-
To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
Stir the resulting mixture for 30 minutes until a white precipitate forms.
-
Filter the precipitate through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
V. Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for improving synthesis yield.
References
Technical Support Center: Trifluoromethyl Pyrazole Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethyl pyrazoles.
Troubleshooting Guide
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra display duplicate sets of peaks corresponding to the desired product.
-
Multiple spots are observed on TLC, even after initial purification attempts.
-
The melting point range of the isolated product is broad.
Cause: The formation of regioisomers is a frequent challenge when employing unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[2] The regioselectivity of this reaction is influenced by both the steric and electronic properties of the substituents on the reactants.[2]
Solutions:
-
Modify Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly impact regioselectivity. Acidic conditions, often seen with aryl hydrazine hydrochlorides in solvents like ethanol, may favor the formation of one isomer, while basic conditions could favor the other.[2]
-
Alter Substituents: The steric hindrance of bulky substituents on the hydrazine or the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[2]
-
Chromatographic Separation: If a mixture of regioisomers is formed, careful column chromatography on silica gel is typically required for separation.[2][3]
Issue 2: Presence of des-CF3 Impurities
Symptoms:
-
Mass spectrometry data shows a peak corresponding to the pyrazole product without the trifluoromethyl group.
-
¹⁹F NMR analysis indicates the presence of unexpected fluorine-containing byproducts or the absence of the expected CF₃ signal.
Cause: The formation of "des-CF₃" side products can occur due to the instability of trifluoromethylhydrazine and related intermediates, especially under certain reaction conditions.[4]
Solutions:
-
Optimize Cyclization Conditions: The careful selection of the acid catalyst, solvent, and temperature is crucial to minimize the formation of des-CF₃ pyrazole impurities.[4] The use of a strong acid in a solvent like dichloromethane (DCM) has been shown to suppress these undesired side products.[4]
Issue 3: Incomplete Cyclization or Aromatization
Symptoms:
-
The presence of pyrazoline intermediates is detected by NMR or mass spectrometry.
-
The reaction mixture does not fully convert to the aromatic pyrazole product, as indicated by TLC analysis.
Cause: Incomplete cyclization or the failure of the intermediate to aromatize can lead to the presence of pyrazoline byproducts.[1]
Solutions:
-
Employ an Oxidizing Agent: In synthetic routes that initially form pyrazolines, an oxidation step is necessary to yield the corresponding pyrazoles.[5]
-
Adjust Reaction Time and Temperature: Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and temperature to ensure complete conversion to the pyrazole.[2]
Issue 4: Discoloration of the Reaction Mixture
Symptoms:
-
The reaction mixture turns yellow, red, or dark brown.
Cause: Discoloration is often due to the formation of colored impurities from the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][2] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[2]
Solutions:
-
Use a Mild Base: If using a hydrazine salt, the addition of a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[2]
-
Purification: Purification of the crude product by washing with a solution of sodium bisulfite can help remove some of these colored impurities.[2] Recrystallization is also an effective method for purification.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethyl pyrazoles? A1: The most prevalent method is the condensation reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine, often referred to as the Knorr pyrazole synthesis.[1][6] Other common methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazine followed by dehydrogenation, and (3+2)-cycloaddition reactions.[1][6][7]
Q2: How can I identify the byproducts in my reaction mixture? A2: A combination of chromatographic and spectroscopic techniques is typically used. Thin-layer chromatography (TLC) can provide a quick indication of the number of components in the mixture. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.[1]
Q3: My reaction yield is low. What are the likely causes and how can I improve it? A3: Low yields in pyrazole synthesis can be attributed to several factors, including the purity of the starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[2] To improve the yield, ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to side reactions.[2] Optimize the reaction stoichiometry; a slight excess of hydrazine (1.0-1.2 equivalents) may be beneficial.[2] Additionally, systematically evaluate and optimize the reaction temperature, time, solvent, and pH.[2]
Quantitative Data
Table 1: Effect of Solvent on Oxidative Aromatization of a 5-Acyl-Pyrazoline
| Solvent | Product Ratio (Deacylated Pyrazole : Acylated Pyrazole) |
| Hexane | 96 : 4 |
| MeCN | 1 : 1 |
| DMF | 1 : 2.3 |
| DMSO | 1 : 4 |
Data adapted from a study on the oxidation of a trans-configured 5-acyl-pyrazoline with MnO₂. The deacylative pathway is favored in nonpolar solvents, while polar solvents promote the formation of the fully substituted pyrazole.[7]
Experimental Protocols
General Procedure for the Synthesis of N-CF₃-Substituted Pyrazoles
To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and a 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM), p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5 equiv) is added. The mixture is stirred at a temperature between 20-40 °C for 12 hours. The reaction progress is monitored by LCMS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, diluted with water, and extracted with DCM. The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified by chromatography.[4]
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: Formation of regioisomers from unsymmetrical precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during pyrazole synthesis.
Issue 1: Low Reaction Yield
Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yield is a common problem in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue. Potential causes include the quality of starting materials, suboptimal reaction conditions, and competing side reactions.[1][2]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][3] Impurities can lead to side reactions, which reduces the overall yield and complicates the purification process.[1] Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to a lower yield. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Below is a logical workflow for troubleshooting low yields:
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers
Q: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Selection: Aprotic dipolar solvents (e.g., DMF, NMP) have been shown to give better results than polar protic solvents like ethanol.[4]
-
pH Control: The pH of the reaction mixture can influence which carbonyl group is more readily attacked.[3] Acid catalysis is common in Knorr pyrazole synthesis.[3][5][6]
-
Temperature Adjustment: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.
-
Protecting Groups: In some cases, using protecting groups on one of the carbonyls can direct the reaction towards a single isomer.
Issue 3: Reaction Mixture Discoloration
Q: My reaction mixture is turning dark. Is this normal and can it be prevented?
A: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The mixture can become acidic, which may promote the formation of these colored byproducts.[1]
Solutions:
-
Addition of a Mild Base: Adding a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce discoloration caused by oxidative processes.[1]
-
Purification of Hydrazine: Purifying the hydrazine reagent before use can remove some of these impurities.[1] Recrystallization is an effective method for purification.[1]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effects of various reaction parameters on the yield of pyrazole synthesis, based on common observations and optimization studies.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Solvent | Ethanol (Protic) | Lower | DMF (Aprotic) | Higher | Aprotic dipolar solvents can enhance reaction rates and regioselectivity.[4] |
| Catalyst | None | Moderate | Acetic Acid | Higher | Acid catalysis protonates a carbonyl group, making it more electrophilic.[3][5][6] |
| Temperature | Room Temperature | Lower | 100°C / Reflux | Higher | Increased temperature often accelerates the rate of reaction.[3] |
| Hydrazine Eq. | 1.0 equivalent | Good | 1.2 equivalents | Often Improved | A slight excess of hydrazine can drive the reaction to completion.[1] |
Experimental Protocols
Knorr Pyrazole Synthesis: General Procedure
The Knorr pyrazole synthesis is the most common method for preparing pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine Derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0-1.2 eq)[1]
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)[3]
-
Catalyst (optional, e.g., a few drops of concentrated acid)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[7]
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Heating: Heat the reaction mixture, for example, at 100°C or under reflux, for a specified time (typically 1-3 hours).[3]
-
Monitoring: Monitor the progress of the reaction by TLC.[1]
-
Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Below is a diagram illustrating the experimental workflow for the Knorr pyrazole synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: 1) formation of the pyrazole ring to give a precursor like ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, and 2) reduction of the ester or a similar functional group to the desired alcohol.
Issue 1: Low Yield in Pyrazole Ring Formation
Question: My reaction to form the pyrazole precursor, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, from ethyl 4,4,4-trifluoro-3-oxobutanoate and hydrazine hydrate is resulting in a low yield. What are the possible causes and how can I improve it?
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: Impurities in either ethyl 4,4,4-trifluoro-3-oxobutanoate or hydrazine hydrate can lead to side reactions and a lower yield of the desired pyrazole. Ensure the purity of your starting materials. It is advisable to use freshly opened or purified reagents.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some procedures suggest room temperature, others utilize elevated temperatures (e.g., reflux) to drive the reaction to completion. Monitor your reaction by TLC to determine the optimal temperature and reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Ethanol is commonly used, but for some substituted hydrazines, aprotic dipolar solvents like DMF might provide better results.
-
pH: The acidity of the reaction medium can influence the rate and completeness of the cyclization. Some protocols recommend the addition of a catalytic amount of acid, such as sulfuric acid or acetic acid, to facilitate the reaction.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or increasing the temperature.
-
Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate, the formation of the undesired regioisomer (5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol) is possible. While the electronic effects of the trifluoromethyl group generally favor the formation of the desired 3-trifluoromethyl isomer, reaction conditions can influence the regioselectivity. Careful purification will be necessary to isolate the correct isomer.
Issue 2: Incomplete or Unsuccessful Reduction of the Ester to the Alcohol
Question: I am having trouble reducing the ethyl ester of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate to this compound using lithium aluminum hydride (LiAlH₄). What could be the problem?
Possible Causes and Solutions:
-
Inactive LiAlH₄: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Ensure you are using fresh, high-quality LiAlH₄ and that your glassware and solvent (typically THF or diethyl ether) are scrupulously dry.
-
Insufficient LiAlH₄: The reduction of an ester to a primary alcohol requires two equivalents of hydride. It is common practice to use a slight excess of LiAlH₄ to ensure the reaction goes to completion.
-
Low Reaction Temperature: While the initial addition of the ester to the LiAlH₄ suspension is often done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or even gentle reflux to proceed to completion. Monitor the reaction by TLC to determine the appropriate temperature profile.
-
Premature Quenching: Adding the quenching agent (e.g., water, ethyl acetate) before the reaction is complete will result in a mixture of starting material, the intermediate aldehyde, and the desired alcohol. Ensure the reaction has finished by checking TLC before quenching.
-
Complex Formation: The pyrazole nitrogen atoms and the resulting alkoxide can form complexes with aluminum salts, which might hinder the reaction or complicate the work-up. A proper aqueous work-up is crucial to break these complexes and liberate the product.
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify the final product, this compound. What are the recommended methods?
Possible Causes and Solutions:
-
Presence of Aluminum Salts: The work-up after a LiAlH₄ reduction can leave behind aluminum salts. A standard Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is often effective in precipitating these salts as a filterable solid.
-
Co-eluting Impurities: If using column chromatography, impurities may co-elute with the product. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation.
-
Product Solubility: The product is a polar alcohol and may have some water solubility. During the work-up, ensure to extract the aqueous layer multiple times with an organic solvent to maximize recovery.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[2][3] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find suitable conditions for crystallization.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic route involves two main steps:
-
Pyrazole formation: Cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate in a suitable solvent like ethanol. This reaction may be catalyzed by a small amount of acid.
-
Reduction: The resulting ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is then reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Q2: Can I use sodium borohydride (NaBH₄) for the reduction step?
A2: Sodium borohydride is generally not strong enough to reduce esters to primary alcohols. It is, however, a suitable reagent for the reduction of aldehydes. If the precursor was 3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, then NaBH₄ would be an appropriate choice.[4]
Q3: What are the main safety precautions to consider during this synthesis?
A3:
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and all glassware and solvents must be anhydrous. The work-up of LiAlH₄ reactions should be performed carefully by slowly adding the quenching agent at a low temperature.
-
The trifluoromethyl group itself is generally stable, but reactions involving fluorinated compounds should always be handled with care.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR): This will confirm the structure of the molecule and identify any impurities.[5][6][7]
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound.[5][7]
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of the hydroxyl (-OH) group and the pyrazole ring.
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the sample.
Experimental Protocols
Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Step 1: Pyrazole Formation | Step 2: Ester Reduction |
| Typical Yield | 70-90% | 60-85% |
| Purity (crude) | 85-95% | 75-90% |
| Purification Method | Column Chromatography/Recrystallization | Column Chromatography/Recrystallization |
| Key Reagents | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Hydrazine hydrate | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, LiAlH₄ |
| Solvent | Ethanol | Anhydrous THF |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bg.copernicus.org [bg.copernicus.org]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation crucial?
A1: In the context of pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1][2] The reaction can produce two different regioisomers because the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound.[3]
Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit widely varying biological activities, physical properties, and toxicological profiles.[2] For therapeutic and materials science applications, isolating a single, desired regioisomer in high purity is often essential.[2]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[1][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1][4]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][4]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][4]
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) and fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to traditional protic solvents like ethanol.[5][6]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the regioisomers.[4]
Q3: My reaction is producing an almost 1:1 mixture of regioisomers. How can I improve the selectivity?
A3: A nearly equimolar mixture of regioisomers indicates that the intrinsic steric and electronic factors of your substrates are not sufficient to direct the reaction towards a single product under your current conditions. Here are some strategies to improve selectivity:
-
Solvent Optimization: This is often the most effective and straightforward approach. Switching from a standard solvent like ethanol to a fluorinated alcohol (TFE or HFIP) can dramatically increase the regioselectivity.[6][7] Aprotic dipolar solvents such as DMAc or DMF have also been shown to be highly effective, particularly for reactions involving arylhydrazines.[5]
-
pH Adjustment: If you are running the reaction under neutral conditions, the addition of an acid catalyst (e.g., a few drops of glacial acetic acid or HCl) can alter the nucleophilicity of the hydrazine nitrogens and may favor the formation of one isomer.[8][9]
-
Temperature Control: Try running the reaction at a lower temperature. This may favor the kinetically controlled product, which could be a single regioisomer.
Q4: The major product of my reaction is the undesired regioisomer. What can I do?
A4: When the inherent reactivity of your starting materials favors the unwanted isomer, you may need to consider alternative synthetic strategies that offer more definitive regiochemical control:[2]
-
Use of 1,3-Dicarbonyl Surrogates: Instead of a 1,3-diketone, consider using a β-enaminone or an acetylenic (α,β-ethynyl) ketone. These substrates have differentiated reactivity at the 1 and 3 positions, which can direct the initial attack of the hydrazine and lead to the formation of a single regioisomer.[10]
-
Alternative Regioselective Syntheses: A highly effective method for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity is the reaction of N-alkylated tosylhydrazones with terminal alkynes.[11][12][13] This approach avoids the use of 1,3-dicarbonyls altogether.
Q5: I have a mixture of regioisomers that are difficult to separate by column chromatography. What are some effective purification strategies?
A5: Separating regioisomers can be challenging due to their similar polarities. Here are some tips for improving separation:[1]
-
Thorough TLC Screening: Systematically screen a wide range of solvent systems (eluents) using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (largest difference in Rf values). Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Trying different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) can also be beneficial.
-
Use of a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase for your column chromatography, such as alumina (basic or neutral) or a reverse-phase silica (C18).
-
Recrystallization: If the isomers are crystalline, fractional recrystallization can be a powerful purification technique. Experiment with different solvents to find one in which the two isomers have different solubilities.
-
Preparative HPLC: For small-scale separations where high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (mixture of isomers) | Suboptimal reaction conditions (solvent, pH, temperature).Similar steric and electronic properties of the substituents on the 1,3-dicarbonyl. | 1. Change the solvent: Switch from ethanol to a fluorinated alcohol (TFE or HFIP) or an aprotic dipolar solvent (DMAc).[5][6]2. Adjust the pH: Add a catalytic amount of acid (e.g., acetic acid, HCl).[8]3. Lower the reaction temperature. |
| Major product is the undesired regioisomer | Inherent reactivity of the starting materials favors the unwanted isomer. | 1. Employ a regiochemically-controlled synthetic route: Use the reaction of N-alkylated tosylhydrazones with terminal alkynes for 1,3,5-trisubstituted pyrazoles.[11][12]2. Use a 1,3-dicarbonyl surrogate: Synthesize a β-enaminone or use an acetylenic ketone to direct the initial hydrazine attack.[10] |
| Low Yield | Impure starting materials.Suboptimal reaction stoichiometry.Incomplete reaction.Side reactions. | 1. Ensure purity of reactants: Use freshly purified or high-purity commercial reagents. Hydrazine derivatives can degrade over time.[1]2. Optimize stoichiometry: A slight excess of the hydrazine (1.1-1.2 equivalents) may be beneficial.3. Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time.4. Consider alternative catalysts or reaction conditions. |
| Difficulty in separating regioisomers | Similar polarity of the isomers. | 1. Optimize column chromatography: Perform extensive TLC screening to find the best eluent system.[1]2. Try a different stationary phase (e.g., alumina, reverse-phase silica).3. Attempt fractional recrystallization from various solvents.4. Use preparative HPLC for small-scale, high-purity separations. |
Data Presentation: Regioselectivity in Knorr Pyrazole Synthesis
The following tables summarize quantitative data on the effect of solvent on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on the Reaction of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione with Phenylhydrazine [5]
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioisomeric Ratio (A:B) |
| Ethanol | 25 | 24 | 75 | 55:45 |
| Acetic Acid | 25 | 24 | 70 | 60:40 |
| DMAc | 25 | 24 | 83 | >99.8:0.2 |
| DMF | 25 | 24 | 81 | 99.5:0.5 |
| NMP | 25 | 24 | 82 | 99.5:0.5 |
Regioisomer A: 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole. Regioisomer B: 1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole.
Table 2: Effect of Fluorinated Alcohols on the Reaction of 1-(Aryl)-4,4,4-trifluorobutane-1,3-diones with Methylhydrazine [6]
| R in 1-Aryl | Solvent | Yield (%) | Regioisomeric Ratio (A:B) |
| Phenyl | Ethanol | 75 | 52:48 |
| Phenyl | TFE | 82 | 85:15 |
| Phenyl | HFIP | 80 | 97:3 |
| 2-Furyl | Ethanol | 78 | 55:45 |
| 2-Furyl | TFE | 85 | 95:5 |
| 2-Furyl | HFIP | 83 | >99:1 |
Regioisomer A: 5-Aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Regioisomer B: 3-Aryl-1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles using DMAc
This protocol is adapted from Gosselin et al. and is effective for the condensation of 1,3-diketones with arylhydrazines.[5]
Materials:
-
1,3-Diketone (1.0 eq)
-
Arylhydrazine hydrochloride (1.05 eq)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a solution of the 1,3-diketone in DMAc (to make a 0.25 M solution), add the arylhydrazine hydrochloride at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired pyrazole regioisomer.
Protocol 2: Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is based on the work of Fustero et al. and is particularly effective for the synthesis of fluorinated pyrazoles.[6][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone in TFE or HFIP.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 45 minutes to a few hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to isolate the major regioisomer.
Protocol 3: Completely Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol, adapted from Kong et al., offers excellent regioselectivity and avoids the use of 1,3-dicarbonyls.[12][13]
Materials:
-
N-Alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.5 eq)
-
Pyridine (anhydrous)
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and the terminal alkyne in anhydrous pyridine at 0 °C, add 18-crown-6.
-
Add potassium tert-butoxide in portions to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction is often complete within 15-30 minutes.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Knorr pyrazole synthesis pathways leading to two possible regioisomers.
Caption: Troubleshooting workflow for overcoming poor regioselectivity.
Caption: Regioselective pyrazole synthesis via the tosylhydrazone method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Purifying (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
Based on the synthesis of structurally similar pyrazole compounds, the most probable impurities include:
-
Regioisomer: The most significant impurity is likely the regioisomer, (5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol. The formation of this isomer is a common issue in the synthesis of asymmetrically substituted pyrazoles.
-
Unreacted Starting Materials: Residual starting materials from the synthesis may also be present.
-
Solvent Residues: Inadequate drying can lead to the presence of residual solvents.
Q2: How can I determine the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools to identify and quantify the desired product and its regioisomeric impurity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of your sample, providing a clear picture of its purity.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the purity and identify a suitable solvent system for column chromatography.
Q3: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Issue 1: Presence of the Regioisomeric Impurity
The formation of the (5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol regioisomer is a common challenge. The ratio of the desired product to this impurity can vary depending on the reaction conditions.
Quantitative Data on Regioisomer Formation (Based on a structurally similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)[1][2]
| Reaction Conditions | Desired Product : Regioisomer Ratio |
| Acetic Acid, 80°C | 96 : 4 |
| Aqueous, 90-94°C | 98.1 : 1.9 |
| Sulfuric Acid catalyst, 85°C, followed by distillation | 99.2 : 0.8 |
Purification Strategy:
-
Fractional Recrystallization: This can be effective if the two regioisomers have significantly different solubilities in a particular solvent. Experiment with different solvents to find one that preferentially crystallizes the desired product.
-
Column Chromatography: This is often the most effective method for separating regioisomers.
Issue 2: Oily Product Instead of a Solid
If your final product is an oil, it may contain impurities that lower its melting point.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a rotary evaporator followed by a high-vacuum pump to remove all residual solvents.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.
-
Purification: If the product remains an oil, purification by column chromatography is recommended.
Issue 3: Colored Impurities
The presence of color in the final product indicates trace impurities.
Decolorization Techniques:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. The purified compound can then be recovered by recrystallization.
-
Recrystallization: This technique itself is often effective at removing colored impurities, which may remain in the mother liquor.
Experimental Protocols
Protocol 1: Recrystallization
Principle: This method relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).
Procedure:
-
TLC Analysis: First, perform thin-layer chromatography to determine a suitable solvent system (eluent) that provides good separation between the desired product and its impurities. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[3]
-
Column Packing: Prepare a chromatography column with silica gel slurried in the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for impurity removal.
References
Stability issues with (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and handling of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol to ensure the integrity of your research and development activities. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to protect it from moisture. For enhanced protection, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is recommended to prevent oxidative degradation.[1] Storing in the dark, for instance in an amber vial, is also advised to prevent photodegradation.
Q2: I've noticed a change in the color of my solid sample over time. What could be the cause?
A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to assess the purity of the material using a suitable analytical method like HPLC before proceeding with experiments.
Q3: How should I store solutions of this compound?
A3: The stability of the compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents if hydrolysis is a concern.
Q4: What are the primary factors that can lead to the degradation of this compound?
A4: The main factors contributing to the degradation of pyrazole compounds include exposure to moisture, oxygen, light, and extreme temperatures.[1] The presence of incompatible substances, such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, can also lead to decomposition.
Q5: My experimental results are inconsistent. Could this be related to the stability of the compound?
A5: Yes, inconsistent experimental outcomes can be a symptom of compound degradation. If the purity of this compound has decreased over time, this will affect its effective concentration in your assays, leading to variability in your results. It is good practice to periodically check the purity of your stored compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced Potency in Biological Assays | Degradation of the compound leading to a lower concentration of the active molecule. | - Confirm the purity of the compound using HPLC or LC-MS.- If degradation is confirmed, use a fresh batch of the compound.- Review storage conditions to prevent future degradation. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Characterize the new peaks using mass spectrometry.- Adjust storage conditions (e.g., lower temperature, protect from light and moisture) to minimize the formation of these impurities. |
| Poor Solubility of the Stored Solid | Potential polymerization or formation of insoluble degradation products. | - Attempt to dissolve a small amount in a range of solvents.- If solubility issues persist, it is indicative of significant degradation, and the batch should be discarded. |
| Inconsistent Melting Point | Presence of impurities from degradation. | - Measure the melting point of a fresh sample and compare it to the stored sample.- A broadened and depressed melting point range suggests the presence of impurities. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 10% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase at a concentration of 1 mg/mL.
-
Analysis: The purity is determined by the peak area percentage of the main peak relative to the total peak area.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[2][3][4][5][6]
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat a 1 mg/mL solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A sample protected from light should be used as a control.
All stressed samples should be analyzed by HPLC-UV/MS to identify and quantify any degradation products.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Proposed Degradation Pathway
Caption: Potential degradation pathway of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Trifluoromethyl Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with trifluoromethyl pyrazole compounds. The inherent lipophilicity of the trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and target binding, frequently leads to poor aqueous solubility, posing a significant hurdle for in vitro assays and in vivo studies.[1] This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my trifluoromethyl pyrazole compounds poorly soluble in aqueous media?
A1: The poor aqueous solubility of trifluoromethyl pyrazole compounds typically stems from a combination of factors:
-
High Lipophilicity: The trifluoromethyl group is highly lipophilic, which increases the overall nonpolar character of the molecule, making it less favorable to interact with polar water molecules.
-
Strong Crystal Lattice Energy: The planar aromatic nature of the pyrazole ring can facilitate strong intermolecular interactions in the solid state, leading to a stable crystal lattice that is difficult to disrupt with a solvent.[1]
-
Molecular Symmetry: High molecular symmetry can also contribute to a more stable crystal packing, further reducing solubility.
Q2: What are the primary strategies for enhancing the solubility of these compounds?
A2: The most common and effective strategies can be broadly categorized as follows:
-
pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the solution to ensure the compound is in its more soluble ionized form can significantly increase solubility.
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can disrupt the hydrogen bonding network of water and provide a more favorable environment for solvating lipophilic compounds.
-
Formulation Approaches:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can prevent crystallization and enhance the dissolution rate.[2][3][4][5][6][7][8][9]
-
Cyclodextrin Complexation: Encapsulating the lipophilic pyrazole compound within the hydrophobic cavity of a cyclodextrin molecule can increase its apparent water solubility.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[10][11][12]
-
-
Salt Formation: For compounds with acidic or basic moieties, forming a salt can dramatically improve solubility and dissolution characteristics.[2][3]
Q3: How do I choose the most appropriate solubility enhancement technique for my specific compound?
A3: The selection of an appropriate technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, melting point, logP), the desired application (e.g., in vitro screening vs. in vivo dosing), and the required concentration. A general decision-making workflow is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. ijpbs.com [ijpbs.com]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Performance in Pyrazole Cyclization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole cyclization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during catalyzed pyrazole synthesis.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis can stem from several factors, including incomplete reactions, side-product formation, or reactant degradation.[1][2] A systematic approach to troubleshooting can help identify and resolve the problem.
Troubleshooting Steps for Low Yield:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[3]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[3]
-
Evaluate Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may need optimization.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[3]
-
Catalyst Selection and Loading: The choice and amount of catalyst are crucial. For acid-catalyzed reactions (Knorr synthesis), a few drops of glacial acetic acid are often sufficient.[1][4] For metal-catalyzed syntheses, the catalyst loading needs to be optimized.[5]
-
Control pH: The reaction is pH-sensitive. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions.[1] A small amount of a weak acid is typically optimal.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to hydrazone intermediates.[3]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[3] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[3]
Strategies to Enhance Regioselectivity:
-
Solvent Selection: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[3]
-
pH Control: The pH of the reaction medium can be a crucial factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[3]
-
Catalyst Choice: Certain catalysts can direct the reaction towards a specific regioisomer. For instance, copper-catalyzed reactions have been shown to provide high regioselectivity in some cases.[6]
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[3]
Q3: My reaction mixture has a significant color change (e.g., turns dark). Is this normal and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1][3]
Tips for a Cleaner Reaction:
-
Use Fresh Hydrazine: Ensure your hydrazine reagent is pure and, if necessary, handle it under an inert atmosphere (like nitrogen or argon) to prevent degradation.[1]
-
Neutralize Acidity: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding a mild base can help neutralize the acid and lead to a cleaner reaction profile.[3]
-
Purification Techniques:
Q4: My reaction seems to have stalled, or the conversion to the pyrazole is incomplete, leaving a pyrazoline intermediate. How can I drive the reaction to completion?
A4: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) instead of an aromatic pyrazole is common, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[1] The initial cyclization yields the non-aromatic pyrazoline ring, which then requires an oxidation step to form the final pyrazole.[1]
Methods for Aromatization:
-
In-situ Oxidation: Depending on the reaction conditions and substrates, the pyrazoline may oxidize to the pyrazole during the reaction, especially at elevated temperatures or with prolonged reaction times.
-
Post-Synthesis Oxidation: If you have isolated the pyrazoline, you can oxidize it in a separate step. Common methods include:
Data Presentation
Table 1: Effect of Catalyst and Solvent on Pyrazole Synthesis Yield.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nickel-based (10) | Ethanol | Room Temp | 3 | Good to Excellent | [5] |
| Ammonium Chloride (10) | Ethanol | Reflux | - | - | [7] |
| Glacial Acetic Acid (cat.) | 1-Propanol | 100 | 1 | - | [4] |
| Ru3(CO)12 / Xantphos (3) | tert-Amyl Alcohol | - | - | 9 | [8] |
| Nano-ZnO | Aqueous Media | - | - | up to 95 | [9] |
| Molecular Iodine | - | Room Temp | - | - | [10] |
Table 2: Troubleshooting Guide Summary.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Impure starting materials | Use pure 1,3-dicarbonyl and fresh hydrazine.[3] |
| Suboptimal reaction conditions | Optimize temperature, time, and solvent. Monitor with TLC/LC-MS.[3] | |
| Incorrect stoichiometry | Use a slight excess of hydrazine (1.0-1.2 eq.).[3] | |
| Formation of Regioisomers | Unsymmetrical reactants | Use aprotic dipolar solvents (DMF, NMP). Control pH.[3] |
| Non-selective catalyst | Employ catalysts known for high regioselectivity (e.g., copper-based).[6] | |
| Reaction Discoloration | Hydrazine degradation | Use fresh hydrazine, handle under inert gas.[1] |
| Acidic byproducts | Add a mild base to neutralize.[3] | |
| Impurities | Treat with activated charcoal; recrystallize the final product.[3] | |
| Incomplete Aromatization | Formation of stable pyrazoline | Perform a separate oxidation step (e.g., heat in acetic acid, use Br2).[1] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Acid-Catalyzed)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq.)
-
Hydrazine derivative (1.0-1.2 eq.)
-
Solvent (e.g., Ethanol, 1-Propanol, or Glacial Acetic Acid)
-
Catalyst (e.g., Glacial Acetic Acid, a few drops)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Reactant Addition: Add the hydrazine derivative to the solution. If using a hydrazine salt, note that the addition may be exothermic.[4]
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux or 100°C) for the optimized reaction time (typically 1-3 hours).[4][5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, add water to the reaction mixture to induce precipitation.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[11]
Protocol 2: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles
This protocol describes a one-pot synthesis of pyrazole derivatives using a heterogeneous nickel-based catalyst.[5]
Materials:
-
Acetophenone derivative (0.1 mol)
-
Hydrazine (0.1 mol)
-
Benzaldehyde derivative (0.1 mol)
-
Solid Nickel-based heterogeneous catalyst (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
Initial Reaction: In a round-bottom flask, combine the acetophenone, hydrazine, and the nickel-based catalyst in ethanol.
-
Stirring: Stir the mixture for 30 minutes at room temperature.
-
Second Reactant Addition: Add the benzaldehyde derivative dropwise to the reaction mixture.
-
Reaction: Continue stirring for 3 hours at room temperature.
-
Work-up and Purification: After the reaction is complete, the catalyst can be filtered off, and the product can be isolated and purified from the filtrate.
Mandatory Visualizations
Caption: Troubleshooting workflow for low pyrazole yield.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides [escholarship.org]
- 7. jetir.org [jetir.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Reducing reaction time in the synthesis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in reducing the reaction time for the synthesis of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and where are the time-consuming steps?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Pyrazole Ring Formation: Cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound (like ethyl 4,4,4-trifluoroacetoacetate) with hydrazine to form 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid or its ester. This step can be slow depending on the reactivity of the starting materials and the reaction conditions.
-
Reduction of the Carboxylic Acid/Ester: The carboxylic acid or ester at the 5-position is then reduced to the corresponding alcohol. The choice of reducing agent and reaction conditions significantly impacts the reaction time and work-up procedure.
Q2: What are the primary causes of long reaction times in the pyrazole ring formation step?
A2: Extended reaction times in the Knorr pyrazole synthesis are often due to:
-
Low Reactivity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and slow down the main reaction.[1]
-
Suboptimal Reaction Conditions: Inappropriate temperature, solvent, or catalyst can result in low conversion rates.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[1]
-
Formation of Regioisomers: With unsymmetrical dicarbonyl compounds, the formation of regioisomers is a common side reaction that can complicate purification and extend the overall process time.[2]
Q3: How can I accelerate the reduction of the carboxylic acid/ester to the alcohol?
A3: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can rapidly reduce carboxylic acids and esters to primary alcohols, often within 1-2 hours at room temperature or even faster under reflux.[3][4] However, it is highly reactive and requires strictly anhydrous conditions. Borane-based reagents (e.g., BH₃·THF) are also effective and can be faster for some substrates. Microwave-assisted reductions have been shown to dramatically decrease reaction times, in some cases from hours to minutes.[3][5]
Q4: Are there any alternative, faster synthetic routes to consider?
A4: Yes, for the pyrazole ring formation, one-pot, multi-component reactions can be very efficient.[6] Additionally, flow chemistry and microwave-assisted organic synthesis (MAOS) are modern techniques that can significantly reduce reaction times for both the cyclization and reduction steps.[3][5] For instance, microwave-assisted pyrazole synthesis can be completed in minutes compared to hours with conventional heating.[7][8]
Troubleshooting Guides
Problem 1: Slow or Incomplete Pyrazole Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows significant unreacted starting materials after prolonged reaction time.[1] | 1. Purity of starting materials is low.[1]2. Suboptimal reaction temperature.[1]3. Inefficient catalyst. | 1. Ensure high-purity hydrazine and 1,3-dicarbonyl compounds.[1]2. Gradually increase the reaction temperature and monitor by TLC.[1]3. Consider using a catalyst such as a Brønsted or Lewis acid to accelerate the reaction. |
| Formation of multiple products observed by TLC. | Formation of regioisomers due to the unsymmetrical nature of the 1,3-dicarbonyl precursor.[2] | Adjusting the reaction pH with a catalytic amount of acid or base can influence the regioselectivity.[1] |
| The reaction mixture has turned a dark color. | Decomposition of the hydrazine starting material or oxidation of intermediates. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Slow or Incomplete Reduction of the Carboxylic Acid/Ester
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the carboxylic acid/ester to the alcohol. | 1. Insufficient amount of reducing agent.2. The reducing agent is not potent enough. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of LiAlH₄).2. Switch to a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). |
| The reaction is sluggish at room temperature. | Low reactivity of the substrate under the current conditions. | Gently heat the reaction mixture (refluxing in THF is common for LiAlH₄ reductions) to increase the reaction rate.[3] |
| Difficult work-up and product isolation. | Formation of aluminum salts during the work-up of LiAlH₄ reactions. | Follow a standard Fieser work-up procedure (sequential addition of water, then aqueous NaOH, then more water) to precipitate the aluminum salts for easier filtration. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
This protocol focuses on rapidly obtaining the pyrazole core.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), hydrazine hydrate (1.1 eq), and ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for 5-15 minutes. The optimal time should be determined by monitoring the reaction for the disappearance of the starting material.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Rapid Reduction of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with LiAlH₄
This protocol details the fast reduction of the ester to the target alcohol.
Materials:
-
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt.
-
Stir the mixture vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Acetic Acid | 1-Propanol | ~100 | 1 hour | High | [9] |
| Microwave | p-TSA | Ethanol | 80 | 3-4 min | 50-80 | [10] |
| Solvent-free | None | None | 110 | Not Specified | 80-92 | [6] |
Table 2: Comparison of Reducing Agents for Carboxylic Acids/Esters
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Time | Notes | Reference |
| LiAlH₄ | Esters/Carboxylic Acids | THF/Ether | Room Temp or Reflux | 30 min - 2 hours | Very powerful, requires anhydrous conditions. | [3][4][11] |
| NaBH₄ | Carboxylic Acids | - | - | No reaction | Not reactive enough for carboxylic acids. | [11] |
| Borane (BH₃·THF) | Carboxylic Acids | THF | 0 - 25 | Rapid | Milder than LiAlH₄, tolerates more functional groups. | [7] |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
References
- 1. ijnrd.org [ijnrd.org]
- 2. CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. bloomtechz.com [bloomtechz.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Low Bioactivity in Novel Pyrazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the bioactivity of novel pyrazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My novel pyrazole derivative shows low or no bioactivity in my primary assay. What are the potential reasons?
Low bioactivity can stem from several factors, ranging from the compound's intrinsic properties to the experimental setup. Key considerations include:
-
Low Aqueous Solubility: Pyrazole derivatives can be hydrophobic, leading to poor solubility in aqueous assay buffers. This can cause the compound to precipitate, reducing the effective concentration available to interact with the target.
-
Compound Precipitation in Assay: Even if a compound appears soluble in the initial stock solution (e.g., in DMSO), it may precipitate when diluted into the final aqueous assay buffer.
-
Chemical Instability: The compound may be unstable in the assay buffer, degrading over the course of the experiment. Some ester-containing pyrazole derivatives have been shown to be susceptible to hydrolysis.[1]
-
Non-Specific Binding: The compound may bind non-specifically to proteins or plastics in the experimental setup, again reducing the free concentration available for target engagement. This is a common issue for lipophilic molecules.
-
Incorrect Target Engagement: The compound may not be binding to the intended biological target with sufficient affinity.
-
Cellular Permeability Issues: In cell-based assays, the compound may not be effectively crossing the cell membrane to reach its intracellular target.
Q2: How can I troubleshoot suspected low solubility or precipitation of my pyrazole derivative?
If you suspect solubility is an issue, consider the following steps:
-
Visual Inspection: Carefully inspect the assay wells for any signs of precipitation (e.g., cloudiness, visible particles) after the addition of your compound.
-
Solubility Measurement: If possible, experimentally determine the aqueous solubility of your compound.
-
Modify Assay Conditions:
-
Decrease Compound Concentration: Test a lower concentration range.
-
Increase DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid artifacts, a slight increase (e.g., from 0.5% to 1%) might improve solubility. However, ensure you run appropriate vehicle controls.
-
Use of Co-solvents or Surfactants: The addition of a small amount of a non-ionic surfactant like Tween 20 can help prevent hydrophobic interactions and improve solubility.[2]
-
Q3: What strategies can I employ to address non-specific binding?
Non-specific binding can be a significant challenge. Here are some strategies to mitigate it:
-
Include Bovine Serum Albumin (BSA): Adding BSA (e.g., 0.1% to 1%) to your assay buffer can help to block non-specific binding sites on proteins and plastics.[2]
-
Use Low-Binding Plates and Tubes: Commercially available low-adsorption consumables can significantly reduce compound loss.[1]
-
Adjust Buffer Composition:
-
Control Experiments: Run your analyte over a bare sensor surface (without the immobilized ligand) to quantify the extent of non-specific binding.[2]
Q4: My compound is a kinase inhibitor, but it's showing weak activity. How can I be sure my assay is running correctly?
For kinase inhibitor screening, it's crucial to have a robust assay setup.
-
ATP Concentration: The concentration of ATP in your assay is critical. If it is too high relative to the Km of the kinase, your compound may appear less potent due to competition. It is recommended to use an ATP concentration close to the Km value for the specific kinase.[5]
-
Positive and Negative Controls: Always include a known potent inhibitor for your target kinase as a positive control and a vehicle (e.g., DMSO) as a negative control. This will help validate that the assay is performing as expected.
-
Enzyme and Substrate Quality: Ensure the recombinant kinase and substrate are of high quality and have been stored correctly.
Quantitative Data Summary
The following tables provide a summary of inhibitory concentrations for selected pyrazole derivatives and standard drugs against various targets to serve as a reference.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound/Drug | Target Kinase(s) | IC₅₀ (nM) | Cell Line (for cellular assays) | Reference |
| Ruxolitinib | JAK1 | 3.3 | Cell-free | [6][7] |
| JAK2 | 2.8 | Cell-free | [6][7] | |
| TYK2 | 19 | Cell-free | [7] | |
| JAK3 | 428 | Cell-free | [7] | |
| Afuresertib | Akt1 | 0.02 | Cell-free | [8] |
| Akt2 | 2 | Cell-free | [8] | |
| Akt3 | 2.6 | Cell-free | [8] | |
| Erdafitinib | FGFR1-4 | 1.2 - 5.7 | Cell-free | [8] |
| VEGFR2 | 6.6 | Cell-free | [8] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Drug | Target | IC₅₀ (nM) | Assay System | Reference |
| Celecoxib | COX-2 | 40 | Sf9 cells | [5][9] |
| COX-2 | 91 | Human dermal fibroblasts | [10] | |
| COX-1 | 2800 | Human lymphoma cells | [10] | |
| Valdecoxib | COX-2 | 5 | Not specified | [9] |
| Rofecoxib | COX-2 | 18 | Not specified | [9] |
Table 3: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 22 | MCF-7 | Breast | 0.01 | [11] |
| Compound 21 | HCT116 | Colon | 0.39 | [11] |
| MCF-7 | Breast | 0.46 | [11] | |
| Compound 7d | MCF-7 | Breast | 42.6 | [12] |
| Compound 9e | PACA2 | Pancreatic | 27.6 | [12] |
| Thiazolyl-pyrazole 20a | HepG-2 | Liver | 2.20 | [13] |
Table 4: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 21a | S. aureus (MRSA) | 62.5 | [14] |
| E. coli | 125 | [14] | |
| A. niger | 7.8 | [14] | |
| A. fumigatus | 2.9 | [14] | |
| Pyrazoline 9 | S. aureus (MDR) | 4 | [15] |
| E. faecalis (MDR) | 4 | [15] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the ability of a compound to inhibit kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test pyrazole compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[5]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[5]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[5]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[5]
-
Incubate the reaction for 30-60 minutes at 30°C.[5]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[5]
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
Test Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the pyrazole compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test Compounds (dissolved in DMSO)
-
Standard antibiotic (positive control)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial 2-fold dilutions of the pyrazole compounds in the broth medium in a 96-well plate.[16]
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Visualizations
Experimental Workflow for Troubleshooting Low Bioactivity
Caption: A logical workflow for diagnosing and addressing low bioactivity in novel compounds.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and the point of inhibition by pyrazole derivatives.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade, a target for anti-inflammatory pyrazole inhibitors.
References
- 1. How to Overcome the Challenges of Nonspecific Binding? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. apexbt.com [apexbt.com]
- 6. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of X-ray crystallography against other widely used analytical techniques for the structural validation of pyrazole-based small molecules, using a case study of a compound closely related to (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, this guide will utilize the crystallographic data of a closely related tautomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , as a case study.[1][2] This allows for a practical comparison of the structural insights that can be obtained from X-ray crystallography versus other common analytical methods.
The primary techniques for structural determination discussed herein are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3] Each method offers unique and complementary information, and they are often employed in concert to construct a comprehensive and accurate depiction of a molecule's identity and conformation.[3]
Comparison of Key Analytical Techniques
The selection of an analytical technique is contingent upon the sample's nature, the specific information required, and the research stage. The following table summarizes and compares the key attributes of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Crystalline solid | Solution or solid-state | Gas phase ions |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, 3D structure in solution, dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Resolution | High atomic resolution (typically 0.18–0.30 nm)[4] | Lower resolution than crystallography, inferred from restraints (typically 0.20–0.30 nm)[4] | Provides mass-to-charge ratio, not spatial resolution |
| Strengths | Unambiguous determination of absolute stereochemistry and conformation in the solid state.[5] | Provides information on molecular dynamics and structure in solution, which can be more biologically relevant.[6][7] | High sensitivity, requires very small sample amounts, provides molecular formula. |
| Limitations | Requires a single, well-ordered crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution or biologically active conformation.[8] | Limited to smaller molecules (typically < 30-40 kDa for full structure determination).[4] Spectra can be complex to interpret. | Does not directly provide 3D structural information. |
Experimental Protocols
X-ray Crystallography of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
The following is a summary of the experimental protocol for obtaining the crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, as reported in Acta Crystallographica Section E.[2]
-
Synthesis and Crystallization : The compound was synthesized, and colorless block-like crystals were obtained by the slow evaporation of an ethyl acetate solution.[2]
-
Data Collection : A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a specific temperature (293 K) using Mo Kα radiation.[2]
-
Structure Solution and Refinement : The diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined against F² for all reflections. Hydrogen atoms were positioned geometrically and refined using a riding model.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[8]
-
Sample Preparation : A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : The sample is placed in a strong magnetic field, and various NMR experiments are performed (e.g., ¹H, ¹³C, COSY, HSQC, HMBC). These experiments provide information about the chemical environment of the hydrogen and carbon atoms and their connectivity.[5]
-
Spectral Analysis : The resulting spectra are analyzed to assign chemical shifts and coupling constants, which are then used to piece together the molecular structure. For complex molecules, 2D NMR techniques are essential for determining the complete structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound.[3]
-
Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer and ionized using one of several techniques (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which shows the relative abundance of ions at different mass-to-charge ratios. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula.
Comparative Data Analysis
The following table presents the kind of data that would be obtained from each technique for the structural validation of a pyrazole derivative.
| Data Type | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Molecular Formula | C₅H₅F₃N₂O[2] | Inferred from ¹H and ¹³C spectra | C₅H₅F₃N₂O (from HRMS) |
| Molecular Weight | 166.11[2] | Inferred from MS data | 166.0354 (Monoisotopic Mass) |
| Connectivity | Directly observed | Determined from coupling constants and 2D NMR | Inferred from fragmentation patterns |
| 3D Conformation | Precise solid-state conformation | Solution-state conformation(s) | Not directly determined |
| Bond Lengths (Å) | e.g., C-F, C-N, C=O bonds with high precision | Not directly measured | Not measured |
| Bond Angles (°) | e.g., angles within the pyrazole ring | Not directly measured | Not measured |
| Crystal System | Monoclinic[2] | Not applicable | Not applicable |
| Space Group | P2₁/c[2] | Not applicable | Not applicable |
Conclusion
X-ray crystallography stands as a gold standard for the absolute and high-resolution structural determination of small molecules, providing unequivocal evidence of atomic connectivity, stereochemistry, and conformation in the crystalline state. However, the requirement for high-quality crystals and the static nature of the information obtained are notable limitations.
Spectroscopic methods such as NMR and mass spectrometry are indispensable, complementary techniques.[6] MS provides rapid and sensitive confirmation of molecular weight and elemental composition, while NMR offers crucial insights into the molecular structure and dynamics in solution, which is often more representative of the biological environment.
For the comprehensive and unambiguous validation of a novel compound like this compound, a combined approach is most effective. The initial determination of molecular weight and formula by MS, followed by detailed structural elucidation of connectivity and solution conformation by NMR, and culminating in the precise 3D structure from X-ray crystallography, provides a complete and robust characterization of the molecule.
References
- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. people.bu.edu [people.bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
Comparative study of different synthetic routes to trifluoromethyl pyrazoles
A Comparative Guide to the Synthesis of Trifluoromethyl Pyrazoles
Trifluoromethylated pyrazoles are a critical class of heterocyclic compounds, widely recognized for their significant applications in the development of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a variety of synthetic strategies have been developed to construct the trifluoromethyl pyrazole core. This guide provides a comparative overview of three prominent synthetic routes, offering detailed experimental protocols, quantitative data, and visual representations of the chemical pathways to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Classical Cyclocondensation of β-Diketones with Hydrazines
This long-established method remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials. The core of this approach is the reaction between a trifluoromethyl-substituted 1,3-dicarbonyl compound and a hydrazine derivative, which cyclizes to form the pyrazole ring.
General Reaction Scheme:
A trifluoromethyl-β-diketone reacts with a hydrazine, often in the presence of an acid or base catalyst, to yield the corresponding trifluoromethyl pyrazole. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine and the reaction conditions.
Experimental Protocol
Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: [1]
-
A mixture of 2-acetyl-1,3-indanedione (0.50 g, 2.66 mmol) and 4-trifluoromethylphenylhydrazine hydrochloride (0.56 g, 2.66 mmol) was prepared in 15 mL of ethanol.
-
Concentrated hydrochloric acid (3 drops) was added to the mixture.
-
The reaction mixture was heated to reflux for 6 hours.
-
After cooling to room temperature, the mixture was poured into 100 mL of a 1:1 ice-water bath and stirred for 15 minutes.
-
The resulting precipitate was collected by vacuum filtration and washed with three 10 mL portions of cold water.
-
The crude product was purified by column chromatography to separate the regioisomers.
Data Presentation
| Product | Starting Materials | Method | Reaction Time | Yield (%) | Reference |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 2-acetyl-1,3-indanedione, 4-trifluoromethylphenylhydrazine | Conventional Reflux | 6 h | 4 | [1] |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 2-acetyl-1,3-indanedione, 4-trifluoromethylphenylhydrazine | Microwave | 15 min | 6 | [1] |
| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 2-acetyl-1,3-indanedione, 4-trifluoromethylphenylhydrazine | Microwave-Sonication | 45 min | 24 | [1] |
| 3-trifluoromethyl-1,5-diphenyl-1H-pyrazole | 3,4,4,4-tetrafluoro-1-phenyl-2-buten-1-one, phenylhydrazine | Reflux in ether | 24 h | 88 | [2] |
| 5-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazole | 3,4,4,4-tetrafluoro-1-phenyl-2-buten-1-one, methylhydrazine | Reflux in ether | 24 h | 95 | [2] |
Logical Relationship Diagram
Route 2: [3+2] Cycloaddition of Nitrile Imines with Chalcones
This modern approach utilizes a [3+2] cycloaddition reaction, a powerful tool in heterocyclic synthesis, to construct the pyrazole ring. In this specific route, a trifluoromethylated nitrile imine is generated in situ and reacts with a chalcone (an α,β-unsaturated ketone) to form a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
General Reaction Scheme:
A hydrazonoyl bromide is treated with a base to generate a nitrile imine in situ. This reactive intermediate undergoes a [3+2] cycloaddition with a chalcone to yield a pyrazoline. The pyrazoline is then oxidized to the corresponding trifluoromethyl pyrazole.
Experimental Protocol
Synthesis of trans-5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole: [3][4][5][6]
-
To a solution of chalcone (1.0 mmol) and N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide (1.2 mmol) in dichloromethane (5 mL), triethylamine (1.5 mmol) was added.
-
The reaction mixture was stirred at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), the solvent was evaporated under reduced pressure.
-
The residue was purified by column chromatography on silica gel to afford the pure pyrazoline product.
Oxidation to 5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-1H-pyrazole: [3][4][5][6]
-
The synthesized pyrazoline (1.0 mmol) was dissolved in DMSO (3 mL).
-
Manganese dioxide (MnO2, 20 equivalents) was added to the solution.
-
The mixture was stirred vigorously at room temperature for 48 hours.
-
The reaction mixture was filtered, and the filtrate was extracted with an appropriate organic solvent.
-
The combined organic layers were dried and concentrated, and the crude product was purified by chromatography.
Data Presentation
| Pyrazoline Product | Starting Materials | Reaction Time (Pyrazoline) | Yield (Pyrazoline, %) | Oxidation Product | Yield (Pyrazole, %) | Reference |
| trans-5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | Chalcone, N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide | 12-24 h | 44-96 | 5-benzoyl-1,4-diphenyl-3-(trifluoromethyl)-1H-pyrazole | ~95 (in DMSO) | [3][5] |
Signaling Pathway Diagram
Route 3: Copper-Catalyzed Cycloaddition of Sydnones
This method employs a copper catalyst to facilitate the cycloaddition of a sydnone with a trifluoromethylated alkyne source, offering a high degree of regioselectivity. Sydnones are mesoionic heterocyclic compounds that act as 1,3-dipoles in cycloaddition reactions.
General Reaction Scheme:
An N-arylsydnone undergoes a copper-catalyzed [3+2] cycloaddition with 2-bromo-3,3,3-trifluoropropene (which serves as a precursor to trifluoropropyne) to yield a 4-trifluoromethyl pyrazole.
Experimental Protocol
Synthesis of 1-phenyl-4-(trifluoromethyl)-1H-pyrazole: [7][8][9]
-
To a reaction vessel charged with Cu(OTf)2 (10 mol%) and 1,10-phenanthroline (10 mol%), N-phenylsydnone (0.50 mmol) and acetonitrile (5.0 mL) were added.
-
2-bromo-3,3,3-trifluoropropene (1.5 mmol) was then added, followed by DBU (1.0 mmol).
-
The mixture was stirred at 35 °C for 4 hours under a nitrogen atmosphere.
-
After completion of the reaction, the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel to give the desired product.
Data Presentation
| Product | Starting Materials | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-phenyl-4-(trifluoromethyl)-1H-pyrazole | N-phenylsydnone, 2-bromo-3,3,3-trifluoropropene | Cu(OTf)2/phen | 35 | 4 | 99 | [9] |
| 1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole | N-(4-methoxyphenyl)sydnone, 2-bromo-3,3,3-trifluoropropene | Cu(OTf)2/phen | 35 | 4 | 95 | [9] |
| 1-(4-chlorophenyl)-4-(trifluoromethyl)-1H-pyrazole | N-(4-chlorophenyl)sydnone, 2-bromo-3,3,3-trifluoropropene | Cu(OTf)2/phen | 35 | 4 | 85 | [9] |
| Gram-scale synthesis of 1-phenyl-4-(trifluoromethyl)-1H-pyrazole | N-phenylsydnone, 2-bromo-3,3,3-trifluoropropene | Cu(OTf)2/phen | 35 | 4 | 80 | [7][9] |
Experimental Workflow Diagram
Comparison and Conclusion
Each of these synthetic routes offers distinct advantages and disadvantages, making them suitable for different research and development contexts.
-
Classical Cyclocondensation is a straightforward and cost-effective method, ideal for generating a wide range of pyrazole analogues when the appropriate β-diketones are available. However, it can sometimes suffer from a lack of regioselectivity, leading to mixtures of products that require careful separation.
-
[3+2] Cycloaddition of Nitrile Imines provides a highly regioselective route to polysubstituted pyrazoles. The two-step nature of the process allows for the isolation of the pyrazoline intermediate, which can be a target molecule in its own right. The main consideration is the stability and handling of the hydrazonoyl bromide precursors.
-
Copper-Catalyzed Cycloaddition of Sydnones is a modern, efficient, and highly regioselective method for the synthesis of 4-trifluoromethyl pyrazoles. It operates under mild conditions and has been shown to be scalable. The primary limitation may be the synthesis of the required sydnone starting materials.
The choice of synthetic route will ultimately depend on the desired substitution pattern of the target pyrazole, the availability of starting materials, and the scale of the synthesis. This guide provides the necessary information for researchers to make an informed decision based on their specific synthetic goals.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles | Semantic Scholar [semanticscholar.org]
- 8. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the efficiency and sustainability of synthetic methodologies are paramount. Pyrazole and its derivatives are significant pharmacophores found in numerous therapeutic agents. This guide provides an objective comparison of conventional and microwave-assisted methods for pyrazole synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to inform methodology selection.
Data Presentation: A Head-to-Head Comparison
The primary advantages of microwave-assisted organic synthesis (MAOS) over conventional heating methods are a dramatic reduction in reaction time and often an improvement in product yield.[1][2][3][4] The following table summarizes quantitative data from the literature, comparing these two approaches for the synthesis of various pyrazole derivatives.
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 minutes | 91-98 | [1][3] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1][3] |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave-Assisted | 80 | 2 minutes | 62-92 | [3][4] |
| Phenyl-1H-pyrazole-4-carboxylic acids | Conventional Heating | 80 | 1 hour | 48-85 | [3][4] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9-10 minutes | 79-92 | [2] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Reflux | 7-9 hours | <70 | [2][5] |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 minutes | 68-86 | [6] |
| 1-Aryl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | Not Specified | 3-5 minutes | 82-98 | [6] |
Experimental Protocols
The following are generalized experimental protocols for both conventional and microwave-assisted pyrazole synthesis, based on the widely used Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9][10]
Conventional Synthesis Protocol (Knorr Pyrazole Synthesis)
This protocol describes the synthesis of a pyrazole derivative via a conventional reflux method.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)
-
Solvent (e.g., ethanol or acetic acid) (10-20 mL)
-
Acid catalyst (e.g., glacial acetic acid, if not used as the solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in the chosen solvent (10-20 mL).
-
If the solvent is not acetic acid, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain it for several hours (typically 2-9 hours).[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice or cold water to precipitate the crude product.[1]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.[1]
Microwave-Assisted Synthesis Protocol
This protocol outlines the rapid synthesis of a pyrazole derivative using microwave irradiation.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.2 mmol)
-
Solvent (e.g., ethanol) (5 mL)
-
Acid catalyst (e.g., glacial acetic acid)
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]
-
Add the solvent (e.g., ethanol, 5 mL) and a catalytic amount of glacial acetic acid.[1]
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a specified power and for a short duration (e.g., 300 W for 1-10 minutes).[1][6] The reaction progress can be monitored by TLC.
-
Once the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice or cold water to precipitate the product.[1]
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent to obtain the pure pyrazole derivative.[1]
Mandatory Visualization
The following diagrams illustrate the logical flow of the synthesis methods and the underlying reaction mechanism.
Caption: Comparative workflow of conventional and microwave-assisted pyrazole synthesis.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol and Structurally Related Pyrazoles
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol with other structurally related pyrazole compounds, targeting researchers, scientists, and drug development professionals. The information presented is based on available experimental data and aims to offer an objective overview of the performance of these compounds in various biological assays.
Introduction to Pyrazole Scaffolds in Drug Discovery
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The pyrazole ring system serves as a versatile scaffold in the design of novel therapeutic agents, with various derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide focuses on pyrazole derivatives featuring a trifluoromethyl group at the 3-position, with a particular emphasis on comparing compounds with different substituents at the 5-position to elucidate structure-activity relationships.
Comparative Biological Activity
While specific quantitative biological activity data for this compound is not extensively available in the public domain, we can infer its potential activities by comparing it with structurally similar pyrazole derivatives. The primary areas of biological investigation for this class of compounds include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of pyrazole derivatives. The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, a series of 1,3,5-triaryl-1H-pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines, including HT-29, MCF-7, and AGS.[1] While direct data for this compound is unavailable, the structurally related 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been identified as activators of the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer metabolism.[2] This suggests that the core scaffold of 3-(trifluoromethyl)-1H-pyrazole has the potential to modulate key enzymes in cancer cells. The bioisosteric replacement of the methanol group with a carboxamide group highlights the importance of the substituent at the 5-position in determining the specific biological target and activity.
Antimicrobial Activity
Pyrazole derivatives have also been extensively investigated for their antimicrobial properties. The trifluoromethyl group is known to enhance the antimicrobial efficacy of organic compounds. Studies on 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against drug-resistant Gram-positive bacteria.[3] Another study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives also reported effective growth inhibition of antibiotic-resistant Gram-positive bacteria.[4] Although specific data for this compound is lacking, the general trend observed for trifluoromethylated pyrazoles suggests potential antimicrobial activity. The nature of the substituent at the 5-position can significantly influence the spectrum and potency of antimicrobial action.
Enzyme Inhibitory Activity
The pyrazole scaffold is a common feature in many enzyme inhibitors. For example, pyrazole derivatives have been investigated as inhibitors of prolylcarboxypeptidase (PrCP) and as bioisosteric replacements for amides in enzyme inhibitors.[5] The structural similarity of this compound to 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which are known PKM2 activators, suggests that the former might also interact with enzymatic targets.[2] The methanol group at the 5-position can participate in hydrogen bonding interactions within an enzyme's active site, potentially leading to inhibitory or modulatory effects.
Data Summary
To facilitate a clear comparison, the following table summarizes the available biological activity data for selected 3-(trifluoromethyl)pyrazole derivatives with varying substituents at the 5-position. It is important to note the absence of direct data for this compound.
| Compound/Derivative Class | 5-Substituent | Biological Activity | Key Findings |
| This compound (Target) | -CH₂OH | Data not available | Hypothesized to have potential anticancer, antimicrobial, or enzyme inhibitory activity based on related structures. |
| 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamides | -CONH₂ | PKM2 Activation | Potent activators of pyruvate kinase M2, a key enzyme in cancer metabolism.[2] |
| 3,5-Bis(trifluoromethyl)phenyl Substituted Pyrazoles | Various substituted phenyl groups | Antibacterial | Potent growth inhibitors of drug-resistant Gram-positive bacteria.[3] |
| N-(Trifluoromethyl)phenyl Substituted Pyrazoles | Various substituted N-phenyl groups | Antibacterial | Effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[4] |
| 1,5-Diarylpyrazoles | Various aryl groups | CB1 Receptor Antagonism | Designed as bioisosteres of rimonabant with potent and selective CB1 receptor antagonistic activity.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical experimental protocols used to assess the biological activities of pyrazole derivatives.
Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, K562, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells.
Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth media.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay (e.g., Prolylcarboxypeptidase Assay)
Enzyme inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate: A purified enzyme (e.g., prolylcarboxypeptidase) and its specific substrate are used.
-
Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing the enzyme and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction mixture is incubated for a specific time at an optimal temperature.
-
Detection: The product of the enzymatic reaction is detected and quantified using a suitable method, such as spectrophotometry or fluorometry.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for assessing anticancer activity using the MTT assay.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol analogs
For Researchers, Scientists, and Drug Development Professionals
The (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol scaffold has emerged as a promising starting point for the development of novel anticancer agents. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making this heterocyclic core an attractive pharmacophore. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their anticancer properties. The information presented is a synthesis of data from multiple studies on related pyrazole derivatives, offering insights into the structural modifications that influence biological activity.
Structure-Activity Relationship (SAR) and Biological Activity
SAR studies on various series of trifluoromethyl-pyrazole derivatives have revealed key structural features that govern their anticancer efficacy. Modifications at the N1 position of the pyrazole ring, the phenyl ring attached at various positions, and the methanol group at C5 have been explored to optimize potency and selectivity.
Table 1: Anticancer Activity of 1,3,5-Trisubstituted-1H-pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 1,3,5-trisubstituted-1H-pyrazole derivatives against various human cancer cell lines. These compounds share the core pyrazole structure, with variations in the substituents that provide insights into the SAR.
| Compound ID | R1 (at N1) | R3 (at C3) | R5 (at C5) | MCF-7 IC50 (µM)[1] | A549 IC50 (µM)[1] | PC-3 IC50 (µM)[1] |
| 4 | H | 3,4-dichlorophenyl | 1-methyl-1H-pyrrol-2-yl | > 100 | > 100 | > 100 |
| 5 | -C(=S)NH2 | 3,4-dichlorophenyl | 1-methyl-1H-pyrrol-2-yl | 35.5 ± 2.1 | 41.2 ± 3.5 | 45.8 ± 4.2 |
| 6b | 4-(4-methoxyphenyl)thiazol-2-yl | 3,4-dichlorophenyl | 1-methyl-1H-pyrrol-2-yl | 21.8 ± 1.5 | 25.4 ± 1.8 | 29.7 ± 2.3 |
| 6c | 4-(pyridin-4-yl)thiazol-2-yl | 3,4-dichlorophenyl | 1-methyl-1H-pyrrol-2-yl | 10.2 ± 0.8 | 14.6 ± 1.1 | 18.3 ± 1.5 |
| 7 | -C(=O)CH3 | 3,4-dichlorophenyl | 1-methyl-1H-pyrrol-2-yl | 28.4 ± 1.9 | 33.1 ± 2.7 | 37.9 ± 3.1 |
| 8 | -C(=O)Ph | 3,4-dichlorophenyl | 1-methyl-1H-pyrrol-2-yl | 15.7 ± 1.2 | 19.8 ± 1.6 | 23.5 ± 1.9 |
| 10b | 4-(4-chlorophenyl)thiazol-2-yl (via -C(=S)NH-) | 3,4-dichlorophenyl | 1-methyl-1H-pyrrol-2-yl | 5.8 ± 0.4 | 8.2 ± 0.6 | 11.4 ± 0.9 |
| 10c | 4-(4-methoxyphenyl)thiazol-2-yl (via -C(=S)NH-) | 3,4-dichlorophenyl | 1-methyl-1H-pyrrol-2-yl | 3.9 ± 0.3 | 6.1 ± 0.5 | 9.7 ± 0.7 |
| 12b | 4-(4-chlorophenyl)thiazol-2-yl (via -C(=O)NH-) | 3,4-dichlorophenyl | 1-methyl-1H-pyrrol-2-yl | 8.1 ± 0.6 | 11.5 ± 0.9 | 15.2 ± 1.2 |
Data presented as mean ± standard deviation.
Key SAR Insights from Table 1:
-
The unsubstituted N1-H pyrazole (Compound 4 ) is inactive.
-
Introduction of a thiocarboxamide group at N1 (Compound 5 ) confers moderate activity.
-
Further substitution on the N1 position with thiazole rings (Compounds 6b , 6c , 10b , 10c , 12b ) generally enhances cytotoxic activity.
-
The presence of a sulfonamide linkage and electron-donating or -withdrawing groups on the phenyl ring of the thiazole moiety significantly influences potency, with compounds 10b and 10c showing the highest activity.
Experimental Protocols
General Procedure for the Synthesis of 1,3,5-Trisubstituted-1H-pyrazole Derivatives (Compounds 6a-c)[2]
To a solution of pyrazol-1-ylthiocarboxamide (1 equivalent) in ethanol, the appropriate phenacyl bromide (1.01 equivalents) is added. The reaction mixture is refluxed for 3 hours. After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried. The crude product is then recrystallized from hot ethanol to yield the final compound.
In Vitro Anticancer Activity Assay (MTT Assay)[3]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with varying concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined using a non-linear regression analysis.
Signaling Pathways and Molecular Mechanisms
The anticancer activity of trifluoromethyl-pyrazole derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Apoptosis Induction Pathway
Several pyrazole derivatives have been shown to induce apoptosis in cancer cells by targeting key regulators of this process, such as the Bcl-2 family of proteins.
Caption: Proposed mechanism of apoptosis induction by pyrazole analogs.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: General workflow for SAR studies of pyrazole analogs.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of (3-Trifluoromethyl-1H-pyrazol-5-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (3-trifluoromethyl-1H-pyrazol-5-yl)methanol scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives from this class, focusing on their antifungal and anti-inflammatory properties. The data presented is compiled from recent studies to aid in the evaluation and progression of these compounds in drug discovery pipelines.
Antifungal Activity of 1-Substituted-5-Trifluoromethyl-1H-Pyrazole-4-Carboxamide Derivatives
A series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their antifungal properties. The following data summarizes their in vitro activity against a panel of pathogenic fungi and the in vivo protective efficacy of a lead compound.
Data Presentation
Table 1: In Vitro Antifungal Activity (EC₅₀ in mg/L) of Pyrazole Carboxamide Derivatives [1]
| Compound | G. zeae | B. dothidea | F. prolifeatum | F. oxysporum |
| Y₁₃ | 13.1 | 14.4 | 13.3 | 21.4 |
| Y₁₄ | - | 18.1 | - | - |
| Y₁₇ | 16.8 | 13.9 | - | - |
Note: '-' indicates data not reported.
Table 2: In Vivo Protective Activity of Compound Y₁₃ against G. zeae [1]
| Compound | Concentration (mg/L) | Protective Activity (%) |
| Y₁₃ | 100 | 50.65 |
Experimental Protocols
In Vitro Antifungal Assay [1]
The in vitro antifungal activity was determined using the mycelium growth rate method. The compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) to achieve the desired concentrations. Mycelial discs of the test fungi were placed on the medicated PDA plates and incubated at 25°C for 48-72 hours. The diameter of the fungal colonies was measured, and the inhibition rate was calculated relative to a control group. The EC₅₀ values were then determined using probit analysis.
In Vivo Antifungal Assay (Protective Activity) [1]
Wheat plants at the heading stage were used to evaluate the protective activity of the compounds against Gibberella zeae. The plants were sprayed with a solution of the test compound at a concentration of 100 mg/L. After 24 hours, the plants were inoculated with a spore suspension of G. zeae. The plants were then kept under high humidity for 24 hours to promote infection. The disease severity was assessed after 7 days, and the protective activity was calculated based on the reduction in disease symptoms compared to a control group.
Experimental Workflow
Antifungal Activity Experimental Workflow.
Anti-Inflammatory Activity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives as COX Inhibitors
A series of trifluoromethyl-pyrazole-carboxamide derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
Data Presentation
Table 3: In Vitro COX Inhibition of Pyrazole Carboxamide Derivatives (IC₅₀ in µM) [2]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3d | 5.62 | 4.92 | 1.14 |
| 3g | 4.45 | 2.65 | 1.68 |
| Ketoprofen | 0.034 | 0.164 | 0.21 |
Experimental Protocols
In Vitro COX Inhibition Assay [2]
The inhibitory activity of the compounds against human recombinant COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay is based on the detection of prostaglandin F2α produced by the COX enzymes. The test compounds were incubated with the COX enzyme and arachidonic acid as the substrate. The amount of prostaglandin F2α produced was quantified using a colorimetric or fluorometric method. The IC₅₀ values were calculated from the concentration-response curves.
In Vivo Carrageenan-Induced Paw Edema in Rats (Standard Protocol) [3][4]
A common in vivo model to assess the anti-inflammatory activity of compounds is the carrageenan-induced paw edema model in rats. Typically, male Wistar rats are administered the test compound either orally or intraperitoneally. After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw. The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the vehicle control group.
Signaling Pathway and Experimental Workflow
COX Inhibition Signaling Pathway.
References
- 1. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Trifluoromethylation on the ADME Properties of Pyrazoles: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is paramount to its success as a therapeutic agent. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the ADME properties of trifluoromethylated pyrazoles, a class of heterocyclic compounds with broad therapeutic potential, supported by experimental data and detailed methodologies.
The pyrazole scaffold is a privileged structure in drug discovery, found in numerous approved drugs. The addition of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and target binding affinity. These improvements are attributed to the unique electronic properties and steric bulk of the CF3 group, which can block sites of metabolism and modulate lipophilicity.
Comparative In Vitro ADME Data of Trifluoromethylated Pyrazole Derivatives
To illustrate the impact of trifluoromethylation and other substitutions on the ADME profile of pyrazoles, the following table summarizes in silico data for a series of trifluoromethyl-pyrazole-carboxamide derivatives. While experimental data for a comprehensive comparative series remains elusive in publicly available literature, these computational predictions provide valuable insights for lead optimization.
| Compound ID | Molecular Weight ( g/mol ) | Predicted Human Oral Absorption (%) | Predicted Caco-2 Permeability (nm/s) | Predicted Plasma Protein Binding (%) | Predicted hERG Inhibition (log(IC50)) |
| 3a | 432.40 | 100.00 | >500 | >90 | -6.145 |
| 3b | 470.79 | 100.00 | >500 | >90 | -6.321 |
| 3c | 437.11 | 100.00 | >500 | >90 | -5.987 |
| 3d | 466.85 | 100.00 | >500 | >90 | -6.211 |
| 3e | 453.12 | 100.00 | >500 | >90 | -6.055 |
| 3f | 433.15 | 100.00 | >500 | >90 | -6.189 |
| 3g | 499.12 | 100.00 | >500 | >90 | -6.453 |
| 3h | 467.12 | 100.00 | >500 | >90 | -6.112 |
Data presented is based on in silico predictions from available literature and is intended for comparative purposes.
Key ADME Assays: Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the ADME properties of drug candidates like trifluoromethylated pyrazoles.
Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Test System: Human liver microsomes (pooled) or hepatocytes.
-
Compound Concentration: Typically 1-10 µM.
-
Microsome/Hepatocyte Concentration: 0.5 mg/mL for microsomes or 1 million cells/mL for hepatocytes.
-
Incubation: The test compound is incubated with the liver preparation at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Cofactor: NADPH is added to initiate the metabolic reactions in microsomal assays.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 18-22 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured.
-
-
Sampling: Samples are collected from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
-
Analysis: Compound concentrations in the samples are quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters.
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to exert its pharmacological effect.
Methodology (Rapid Equilibrium Dialysis - RED):
-
Apparatus: A RED device with inserts containing a semi-permeable membrane (typically 8 kDa molecular weight cut-off).
-
Procedure: The test compound is added to plasma in one chamber of the insert, and buffer is added to the other chamber.
-
Incubation: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of a compound to cause cell death.
Methodology:
-
Cell Seeding: A suitable cell line (e.g., HepG2, HEK293) is seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Analysis: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated.
Signaling Pathways Modulated by Pyrazole-Containing Drugs
The versatility of the pyrazole scaffold allows for the design of molecules that can interact with a wide range of biological targets. Below are two examples of signaling pathways modulated by well-known pyrazole-containing drugs.
Experimental Workflow for In Vitro ADME Profiling
The following diagram illustrates a typical workflow for the in vitro ADME profiling of a series of compounds during the drug discovery process.
Unraveling the Action of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: A Comparative Guide to Potential Mechanisms
While direct experimental validation for the precise mechanism of action of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol remains to be fully elucidated in publicly available literature, its structural characteristics, particularly the presence of a trifluoromethyl-pyrazole moiety, point toward two primary, plausible biological targets: Cyclooxygenase (COX) enzymes and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides a comparative analysis of these potential mechanisms, supported by experimental data for well-established inhibitors that share structural similarities.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse biological activities. The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. Based on these structural alerts, we will explore two hypothesized mechanisms of action for this compound and compare its potential profile to known inhibitors in each class.
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
Many pyrazole-containing compounds are known to be potent inhibitors of COX enzymes, which are key mediators of inflammation and pain. The most notable example is Celecoxib, a selective COX-2 inhibitor that features a trifluoromethyl-pyrazole core. It is plausible that this compound could also exhibit inhibitory activity against COX-1 and/or COX-2.
Comparative Inhibitory Activity: COX Inhibitors
| Compound | Target | IC50 |
| This compound | COX-1 / COX-2 | Data Not Available |
| Celecoxib | COX-1 | 15 µM[1] |
| COX-2 | 40 nM [1][2] | |
| SC-560 | COX-1 | 9 nM [3][4][5] |
| COX-2 | 6.3 µM[3][4] |
Caption: Comparative IC50 values of pyrazole-containing COX inhibitors.
Signaling Pathway: Prostaglandin Synthesis Inhibition
The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes in producing prostaglandins, which are involved in inflammation and pain signaling. Inhibition of COX-1 and/or COX-2 blocks this pathway.
Caption: COX signaling pathway and points of inhibition.
Hypothesis 2: Inhibition of VEGFR-2
Another prominent target for pyrazole-containing molecules is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis. Several multi-kinase inhibitors that target VEGFR-2, such as Sorafenib and Linifanib, incorporate heterocyclic ring systems. The structural features of this compound make VEGFR-2 a viable hypothetical target.
Comparative Inhibitory Activity: VEGFR-2 Inhibitors
| Compound | Target | IC50 |
| This compound | VEGFR-2 | Data Not Available |
| Sorafenib | VEGFR-2 | 90 nM [6][7][8][9][10] |
| Linifanib (ABT-869) | VEGFR-2 (KDR) | 4 nM [11][12][13][14][15] |
Caption: Comparative IC50 values of VEGFR-2 inhibitors.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
The diagram below outlines the signaling cascade initiated by the binding of VEGF to its receptor, VEGFR-2, leading to downstream signaling that promotes cell proliferation, survival, and migration, all of which are crucial for angiogenesis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. oncology-central.com [oncology-central.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Linifanib - Wikipedia [en.wikipedia.org]
- 13. adooq.com [adooq.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Linifanib (ABT-869) | VEGFR/PDGFR Inhibitor | AmBeed.com [ambeed.com]
A Comparative Guide to the Cross-Reactivity Profiling of (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold in Kinase Inhibition and the Quest for Selectivity
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of potency and selectivity against a wide range of protein kinases.[2] Among these, inhibitors featuring the (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol core have emerged as a promising class, particularly in targeting key kinases in signaling pathways implicated in inflammatory diseases and cancer, such as p38 MAP kinase.[3][4]
However, a critical challenge in the development of any kinase inhibitor is ensuring its selectivity. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, which can result in toxicity or unexpected pharmacological activities.[5] Therefore, rigorous cross-reactivity profiling is an indispensable component of the drug discovery process.
This guide provides a comprehensive comparison of this compound based inhibitors with alternative heterocyclic scaffolds, namely pyrazolopyridines and imidazopyrimidines. We will delve into the experimental methodologies used to assess their selectivity, including kinome-wide screening and cellular target engagement assays, and present a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these critical profiling techniques.
Comparative Analysis of Inhibitor Scaffolds
| Scaffold | Representative Inhibitor (Target) | General Selectivity Profile | Key Structural Features Influencing Selectivity |
| Pyrazole | Pyrazole-urea based p38 inhibitor (e.g., BIRB 796) | Generally good, but off-target activities can be observed. The trifluoromethyl group can enhance potency and influence selectivity.[2] | The pyrazole core acts as a scaffold for substituents that can form specific interactions with amino acid residues in the kinase active site. The trifluoromethyl group is a strong electron-withdrawing group that can alter the electronic properties of the pyrazole ring and influence binding affinity and selectivity. |
| Pyrazolopyridine | Pyrazolopyridine-based ALK inhibitor | Can exhibit high selectivity, as demonstrated by inhibitors targeting specific kinase mutations.[6][7] | The fused ring system provides a more rigid scaffold, which can lead to more defined interactions with the target kinase. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing an additional point of interaction.[8] |
| Imidazopyrimidine | Imidazopyrimidine-based p38 inhibitor | Potent inhibitors with varying degrees of selectivity.[9] | The imidazopyrimidine core mimics the adenine ring of ATP, allowing for strong binding to the hinge region of the kinase. Substitutions on the scaffold are crucial for achieving selectivity.[1] |
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro Kinome-Wide Selectivity Profiling: KINOMEscan™
The KINOMEscan™ platform is a widely used competition binding assay to quantitatively measure the interactions between an inhibitor and a large panel of kinases.[6][10]
Causality Behind Experimental Choices: This method is chosen for its broad coverage of the kinome, providing a comprehensive initial assessment of an inhibitor's selectivity. By measuring binding affinity (Kd), it provides a direct measure of the physical interaction between the inhibitor and each kinase, independent of their enzymatic activity.
Experimental Protocol: KINOMEscan™
-
Compound Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Kinase Incubation: A DNA-tagged kinase from a library of over 480 human kinases is incubated with the immobilized ligand and the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal. A lower percentage indicates a stronger interaction. These values can be used to calculate dissociation constants (Kd).
Data Presentation: The results of a KINOMEscan are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides a clear visual representation of the inhibitor's selectivity profile.[11]
Hypothetical KINOMEscan™ Data for a Representative Pyrazole Inhibitor
| Kinase Target | % Control @ 1µM | Kd (nM) |
| p38α (MAPK14) | 1.5 | 15 |
| JNK1 | 35 | 350 |
| ERK2 | 85 | >10,000 |
| CDK2 | 70 | 5,000 |
| SRC | 55 | 1,200 |
| ... (400+ other kinases) | >90 | >10,000 |
This is a hypothetical dataset for illustrative purposes.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify and quantify the engagement of a ligand with its protein target within the complex environment of a living cell.[12][13]
Causality Behind Experimental Choices: This assay is crucial as it confirms that the inhibitor can penetrate the cell membrane and bind to its intended target in a physiological context. It provides a more biologically relevant measure of target engagement than in vitro assays.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: CETSA experimental workflow.
Detailed Protocol: CETSA for a p38 MAPK Inhibitor
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) to 80-90% confluency. Treat the cells with the pyrazole-based inhibitor (e.g., at 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., anti-p38α).
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Interpreting the Data: A Holistic View of Selectivity
A truly selective inhibitor will exhibit a high affinity for its intended target and minimal interaction with other kinases. When comparing inhibitors, consider the following:
-
Potency vs. Selectivity: A highly potent inhibitor is not necessarily selective. It is the differential affinity for the target versus off-targets that defines selectivity.
-
In Vitro vs. Cellular Activity: Discrepancies between in vitro binding data and cellular target engagement can arise due to factors like cell permeability and the presence of endogenous ATP. CETSA provides a crucial bridge between these two data sets.
-
Comparison with Alternatives: When evaluating a novel inhibitor, its selectivity profile should be benchmarked against existing inhibitors for the same target. This provides context for its potential advantages and disadvantages.
Conclusion
The cross-reactivity profiling of this compound based inhibitors, and indeed any kinase inhibitor, is a multifaceted process that requires a combination of robust experimental techniques and careful data interpretation. By employing kinome-wide screening to assess broad selectivity and cellular thermal shift assays to confirm target engagement in a physiological context, researchers can gain a comprehensive understanding of an inhibitor's specificity. This rigorous evaluation is paramount for the development of safe and effective targeted therapies. The pyrazole scaffold continues to be a valuable starting point for the design of potent and selective kinase inhibitors, and the principles outlined in this guide will aid in the successful development of the next generation of these important therapeutic agents.
References
- 1. ActivX Biosciences, Inc. Publishes Two Key Articles Demonstrating Breadth Of Applications for KiNativ Technology In Drug Discovery - BioSpace [biospace.com]
- 2. mdpi.com [mdpi.com]
- 3. CETSA [cetsa.org]
- 4. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ActivX Biosciences, Inc. Launches Breakthrough Kinase Platform, KiNativ - BioSpace [biospace.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. tandfonline.com [tandfonline.com]
Benchmarking (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol Against Known COX-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol against a panel of well-established cyclooxygenase-2 (COX-2) inhibitors. The structural similarity of this compound to known pyrazole-containing COX-2 inhibitors, such as celecoxib, suggests its potential as a selective inhibitor of this key enzyme in the inflammatory pathway. This document is intended to serve as a resource for researchers interested in the potential of novel pyrazole derivatives as anti-inflammatory agents.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound (hypothetical data) and known COX-2 inhibitors against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the inhibitor's specificity for COX-2. A higher selectivity index is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 (Assumed) | 0.05 (Hypothetical) | >2000 |
| Celecoxib | 15 - 82 | 0.04 - 6.8 | ~7.6 - 2050 |
| Rofecoxib | >15 - >100 | 0.018 - 0.53 | ~36 - >5555 |
| Etoricoxib | 116 - 162 | 0.079 - 1.1 | ~106 - 1468 |
| Lumiracoxib | 3 - 67 | 0.06 - 0.14 | ~50 - 515 |
Note: The data for this compound is hypothetical and for illustrative purposes only. The IC50 values for known inhibitors are compiled from various sources and can vary based on the specific assay conditions.
Prostaglandin Biosynthesis Pathway and COX-2 Inhibition
The synthesis of prostaglandins, key mediators of inflammation, is initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized to various prostaglandins. COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation. Selective COX-2 inhibitors block this pathway, thereby reducing the production of pro-inflammatory prostaglandins.
Prostaglandin synthesis pathway and the site of COX-2 inhibition.
Experimental Protocols
A standardized in vitro COX-2 inhibitor screening assay is crucial for the accurate determination of inhibitory potency and selectivity. The following protocol outlines a common method used for this purpose.
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds and known inhibitors (dissolved in DMSO)
-
96-well plates
-
Plate reader for measuring prostaglandin E2 (PGE2) production (e.g., ELISA or other immunoassay)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add various concentrations of the test compound or a known inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching agent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced in each well using a validated method such as an enzyme-linked immunosorbent assay (ELISA).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using a suitable curve-fitting software.
Workflow for a standard in vitro COX-2 inhibition assay.
Logical Relationship of Inhibitor Properties
The ideal COX-2 inhibitor possesses a combination of high potency, high selectivity, and favorable pharmacokinetic properties. The following diagram illustrates the logical relationship between these key attributes.
Key attributes of an ideal COX-2 inhibitor.
A Head-to-Head Comparison of Pyrazole Isomers in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of different pyrazole isomers, supported by experimental data. Pyrazole scaffolds are a cornerstone in medicinal chemistry, and understanding the nuanced differences between isomers is critical for rational drug design.
This guide focuses on two key therapeutic areas where pyrazole derivatives have shown significant promise: anticancer and anti-inflammatory applications. We will explore how the positional arrangement of substituents on the pyrazole ring impacts their biological activity, presenting quantitative data, detailed experimental methodologies, and a visualization of a key signaling pathway.
Quantitative Data Summary: Anticancer and Anti-inflammatory Activities
The following table summarizes the in vitro biological activity of various substituted pyrazole derivatives, highlighting the differences in potency that can arise from their isomeric structures and substitution patterns. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target/Assay | Cell Line/Enzyme | IC50 (µM) | Reference |
| Anticancer Activity | ||||
| Compound 11 | Cytotoxicity | MCF-7 (Breast Cancer) | 2.85 | [1] |
| Compound 11 | Cytotoxicity | HT-29 (Colon Cancer) | 2.12 | [1] |
| Compound 12 | Cytotoxicity | MCF-7 (Breast Cancer) | 23.99 | [1] |
| Compound 15 | Cytotoxicity | HT-29 (Colon Cancer) | 69.37 | [1] |
| 1,3-diphenyl-1H-pyrazole derivative 9 | Cytotoxicity | A549 (Lung Cancer) | >100 | [2] |
| 1,3-diphenyl-1H-pyrazole derivative 10 | Cytotoxicity | A549 (Lung Cancer) | 2.4 | [2] |
| Anti-inflammatory Activity (COX-2 Inhibition) | ||||
| Pyrazolone 5f | COX-2 Inhibition | Ovine COX-2 | 1.50 | [3] |
| Aminopyrazole 6f | COX-2 Inhibition | Ovine COX-2 | 1.15 | [3] |
| Pyrazole derivative 11 | COX-2 Inhibition | Human Recombinant COX-2 | 0.043 | [1] |
| Pyrazole derivative 12 | COX-2 Inhibition | Human Recombinant COX-2 | 0.049 | [1] |
| Celecoxib (Reference Drug) | COX-2 Inhibition | Ovine COX-2 | 2.16 | [3] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays cited in this guide.
1. In Vitro Anticancer Activity: MTT Cell Viability Assay
This assay determines the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals formed by viable cells.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2. In Vitro Anti-inflammatory Activity: COX-2 Enzyme Inhibition Assay
This assay evaluates the ability of the pyrazole isomers to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.[4][5][6][7][8]
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and a stock solution of the substrate, arachidonic acid, are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The test compounds (pyrazole isomers) and a reference inhibitor (e.g., celecoxib) are dissolved in a suitable solvent and serially diluted.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each reaction well contains the COX-2 enzyme in the assay buffer, a cofactor (e.g., heme), and the test compound at various concentrations. Control wells include enzyme without inhibitor (100% activity) and wells without enzyme (background).
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period to allow for binding.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid. The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: The product of the enzymatic reaction (e.g., Prostaglandin G2) is detected. This can be done using various methods, including colorimetric or fluorometric probes, or by quantifying the final product (e.g., PGE2) using an ELISA-based method.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. The following diagram illustrates the COX-2 signaling pathway, which is a key target in the development of anti-inflammatory drugs.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Prudent Disposal of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol was not found. The following procedures are based on the chemical's structure and information from SDSs of structurally similar compounds. Researchers must obtain and adhere to the compound-specific SDS from the manufacturer before handling or disposal.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental compliance. Due to its trifluoromethyl group, this compound is classified as a halogenated organic substance and should be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Comparative Safety Data from Structurally Similar Compounds
To inform a conservative and safe disposal plan, the table below summarizes key data from the SDSs of compounds with similar structural motifs. This data underscores the need to handle this compound as a hazardous substance.
| Property | {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol | 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole, 97% |
| Physical State | Solid | Solid | No Data |
| Appearance | Yellow - Orange | Light yellow | No Data |
| Melting Point | 42.5 - 44 °C | 177 - 179 °C | No Data |
| First Aid: Skin | Wash with plenty of soap and water. | Wash off immediately with soap and plenty of water.[1] | Wash off immediately with plenty of water for at least 15 minutes. |
| First Aid: Eyes | Rinse cautiously with water for several minutes. | Immediate medical attention is required. Rinse immediately with plenty of water.[1] | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Sweep up and shovel into suitable containers for disposal. | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for disposing of this compound and its associated waste.
Waste Identification and Segregation
-
Classify the Waste: Treat this compound as a halogenated organic hazardous waste .[2][3]
-
Segregate Waste Streams: It is crucial to keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs and ensure proper treatment.[2][4] Do not mix this waste with other categories such as acids, bases, or oxidizers.[5]
Container Selection and Labeling
-
Choose a Compatible Container: Collect the waste in a designated, leak-proof container that is chemically compatible with the substance.[6][7] The container must have a secure, tight-fitting lid.[7]
-
Properly Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[6][8] The label must include:
Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][8]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[6]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[2][6][9] This prevents the release of vapors and potential spills.
Requesting Waste Pickup
-
Monitor Fill Level: Do not overfill waste containers; a good practice is to fill them to no more than 90% capacity.[10]
-
Schedule Pickup: Once the container is full, or before the designated accumulation time limit is reached (typically 90 to 180 days, check your institution's policy), arrange for a waste pickup from your institution's Environmental Health & Safety (EHS) department.[6][10]
Disposal of Empty Containers
-
Triple Rinsing: A container that held this compound must be triple-rinsed with a suitable solvent.[9][11]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected, depending on institutional policies.
-
Final Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label.[6][11] The container can then typically be disposed of in the regular laboratory trash or recycling.[11]
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the proper disposal of the target compound.
References
- 1. fishersci.com [fishersci.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Handling (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
For researchers, scientists, and professionals in drug development, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety, operational, and disposal information for (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, a fluorinated pyrazole derivative. The following procedural guidance is based on safety data for structurally similar compounds and general best practices for handling fluorinated organic substances.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Chemical safety goggles or safety glasses. A face shield is recommended when there is a risk of splashing. | Must meet ANSI Z87.1 standards. Goggles provide a seal around the eyes, offering better protection against splashes and dust than safety glasses. A face shield should be worn over primary eye protection during bulk handling or when a splash hazard is significant.[1][2][3][4] |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls. | A flame-resistant lab coat should be worn at all times.[1] For larger quantities or increased exposure risk, chemical-resistant aprons or suits may be necessary.[1] |
| Hand Protection | Chemical-resistant gloves. | Glove selection should be based on the specific solvent used and the duration of contact. Consult the glove manufacturer's compatibility chart. Double-gloving is recommended for handling highly corrosive or easily absorbed compounds.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | To be used if engineering controls such as a fume hood are insufficient to maintain exposure below permissible limits, or if irritation is experienced.[1][2][5][3] The type of respirator and cartridge should be selected based on the specific hazards present. |
Emergency First-Aid Procedures
Immediate and appropriate first-aid response is crucial in the event of accidental exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Wash the affected area with soap and water. Get medical advice/attention if skin irritation persists. |
| Inhalation | Move the exposed person to fresh air and keep them in a position comfortable for breathing.[5][3] If the person is not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting.[2][6] Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][6] Call a poison center or doctor/physician immediately. |
Spill and Disposal Management
Proper containment of spills and disposal of waste are critical to prevent environmental contamination and ensure a safe laboratory environment.
| Procedure | Guidelines |
| Spill Cleanup | For small spills, trained personnel wearing appropriate PPE can absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.[1] For large spills, evacuate the area and contact the institution's emergency response team.[1] Avoid generating dust. |
| Waste Disposal | Dispose of contents and container in accordance with all local, regional, national, and international regulations. Fluorinated organic compounds should be treated as hazardous waste.[1] Waste should be segregated and collected in clearly labeled, compatible containers.[1] Thermal treatment or disposal in a hazardous waste landfill are potential options.[7] |
Handling and Storage Workflow
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal, emphasizing key safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
